Technical Documentation Center

2-(2-Methoxyphenyl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methoxyphenyl)piperidine hydrochloride
  • CAS: 63359-32-0

Core Science & Biosynthesis

Foundational

2-(2-Methoxyphenyl)piperidine hydrochloride structure-activity relationship (SAR)

This technical guide provides an in-depth analysis of 2-(2-Methoxyphenyl)piperidine hydrochloride , a chemical entity structurally belonging to the 2-arylpiperidine class. Executive Summary 2-(2-Methoxyphenyl)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-Methoxyphenyl)piperidine hydrochloride , a chemical entity structurally belonging to the 2-arylpiperidine class.

Executive Summary

2-(2-Methoxyphenyl)piperidine is a substituted piperidine derivative structurally analogous to Desoxypipradrol (2-DPMP) . Unlike the widely discussed dissociative agents Methoxphenidine (MXP) or 2-MeO-PCP, this compound lacks the ethyl or cyclohexyl linkers required for high-affinity NMDA receptor antagonism. Consequently, its Structure-Activity Relationship (SAR) predicts a pharmacological profile aligned with Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) rather than dissociative anesthetics.

This guide dissects the molecule’s SAR, distinguishing it from similarly named research chemicals, and outlines its synthesis and predicted pharmacological behavior based on the 2-arylpiperidine scaffold.

Structural Disambiguation & Classification

A critical error in current research involves conflating this compound with "2-MeO-Diphenidine" (MXP) or "2-MeO-PCP". The table below clarifies these distinct chemical entities.

CompoundChemical Structure NameClassPrimary Target
Target Compound 2-(2-Methoxyphenyl)piperidine 2-Arylpiperidine DAT / NET Transporters (Stimulant)
Desoxypipradrol 2-Phenylpiperidine2-ArylpiperidineDAT / NET Transporters (Stimulant)
MXP (Methoxphenidine) 1-[1-(2-MeO-phenyl)-2-phenylethyl]piperidine1,2-DiarylethylamineNMDA Receptor (Dissociative)
2-MeO-PCP 1-[1-(2-MeO-phenyl)cyclohexyl]piperidineArylcyclohexylamineNMDA Receptor (Dissociative)

Technical Note: The target compound is the 2-methoxy derivative of Desoxypipradrol.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-(2-Methoxyphenyl)piperidine is governed by the interaction between the piperidine amine, the aromatic ring, and the ortho-methoxy substituent.

The Pharmacophore: 2-Arylpiperidine Scaffold

The 2-arylpiperidine scaffold is a privileged structure for monoamine transporter inhibition.

  • Binding Mode: The protonated nitrogen of the piperidine ring mimics the terminal amine of dopamine/norepinephrine, anchoring the molecule in the transporter's orthosteric binding site (Asp79 in hDAT).

  • Aromatic Interaction: The phenyl ring engages in

    
    -
    
    
    
    stacking or edge-to-face interactions with phenylalanine residues in the transporter channel.
The Substituent Effect: 2-Methoxy Group

The introduction of a methoxy group at the ortho (2-position) of the phenyl ring introduces two competing effects:

  • Steric Torsion (The "Twist"): The bulky methoxy group forces the phenyl ring to rotate out of coplanarity with the piperidine ring to minimize steric clash with the piperidine hydrogens.

    • Impact: Optimal DAT binding usually requires a specific dihedral angle. While 2-DPMP (unsubstituted) is highly potent, ortho-substitution can reduce potency if the twist prevents optimal

      
      -stacking. However, it often increases selectivity for the Norepinephrine Transporter (NET) over DAT.
      
  • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.

    • Impact: This alters the electrostatic potential of the aromatic ring, potentially modifying the strength of the cation-

      
       or 
      
      
      
      -
      
      
      interactions within the receptor site.
Chirality

Like Methylphenidate and Desoxypipradrol, this compound possesses a chiral center at C2 of the piperidine ring.

  • Eutomer: The (S)-enantiomer is predicted to be the bioactive eutomer for monoamine transporter inhibition, following the pattern of (S)-Desoxypipradrol and (d)-threo-methylphenidate.

  • Distomer: The (R)-enantiomer is typically significantly less active or inactive.

Visualization: SAR & Signaling Pathways

The following diagram illustrates the SAR logic and the synthesis pathway for the target compound.

G cluster_0 Synthesis Pathway cluster_1 SAR Mechanisms Precursor1 2-Bromoanisole (Aryl Halide) Intermediate 2-(2-Methoxyphenyl)pyridine (Suzuki Coupling) Precursor1->Intermediate Pd(PPh3)4, Na2CO3 Precursor2 Pyridine-2-boronic acid Precursor2->Intermediate Product 2-(2-Methoxyphenyl)piperidine (Catalytic Hydrogenation) Intermediate->Product H2, PtO2, AcOH Piperidine Piperidine Ring (Cationic Anchor) Product->Piperidine Methoxy 2-Methoxy Group (Steric Bulk) Product->Methoxy Target DAT / NET Transporters Piperidine->Target Ionic Bond (Asp79) Methoxy->Target Modulates Selectivity (Steric Hindrance)

Caption: Synthesis route via Suzuki coupling followed by reduction, and SAR interaction map highlighting the steric influence of the methoxy group on transporter binding.

Experimental Protocols

To validate the synthesis and activity of 2-(2-Methoxyphenyl)piperidine HCl, the following protocols are recommended. These are adapted from standard methodologies for 2-substituted piperidines.

Synthesis Protocol (Suzuki-Reduction Route)

This route is preferred over Grignard reactions for higher specificity and yield.

  • Suzuki Coupling (Formation of Pyridine Intermediate):

    • Reagents: 2-Bromoanisole (1.0 eq), Pyridine-2-boronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

    • Solvent: DME/Water (3:1).

    • Procedure: Degas solvents. Reflux under Argon for 12-16 hours. Cool, extract with EtOAc, wash with brine, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Verify intermediate 2-(2-methoxyphenyl)pyridine via 1H-NMR (look for aromatic pyridine protons).

  • Hydrogenation (Aromatization Reduction):

    • Reagents: 2-(2-methoxyphenyl)pyridine, PtO2 (Adams' Catalyst, 5 mol%), Glacial Acetic Acid.

    • Procedure: Dissolve intermediate in acetic acid. Hydrogenate at 40-60 psi H2 pressure in a Parr shaker for 24 hours.

    • Workup: Filter catalyst through Celite. Evaporate solvent. Basify residue with NaOH (aq) to pH 12. Extract with DCM.[1] Dry over MgSO4.

    • Salt Formation: Dissolve freebase in dry diethyl ether. Add HCl in ether dropwise until precipitation is complete. Recrystallize from Isopropanol/Ether.

In Vitro Monoamine Uptake Assay

To confirm the NDRI profile and rule out dissociative effects.

  • Cell Line: HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Tracer: [3H]-Dopamine, [3H]-Norepinephrine.

  • Method:

    • Incubate cells with the test compound (1 nM - 10 µM) for 10 minutes at 37°C.

    • Add radiolabeled tracer and incubate for an additional 5-10 minutes.

    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 values.

    • Expected Result: IC50 < 500 nM for DAT/NET (Stimulant profile).

    • Control: Compare against Cocaine or Methylphenidate.

Pharmacological Implications

Based on the structural homology to Desoxypipradrol:

  • Primary Mechanism: Reuptake inhibition of Dopamine and Norepinephrine. The compound blocks the transporters, increasing extracellular monoamine concentrations.

  • Potency Prediction: The 2-methoxy substitution is likely to decrease potency slightly compared to the parent 2-phenylpiperidine due to steric clash preventing the "flat" conformation often preferred for maximal efficacy. However, it may increase the duration of action by protecting the phenyl ring from metabolic oxidation at the ortho-positions.

  • Toxicity Profile: As with other piperidines, high doses may carry risks of tachycardia, hypertension, and vasoconstriction (mediated by NET inhibition).

References

  • Dutta, A. K., et al. (2001).[2] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters. Link

  • Schweri, M. M., et al. (2002). "Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues." Journal of Medicinal Chemistry. Link

  • Negus, S. S., et al. (2009). "Effects of the dopamine/norepinephrine releaser phenmetrazine on cocaine self-administration and cocaine-discrimination in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics. (Provides comparative data for phenmetrazine/piperidine scaffolds). Link

  • Cayman Chemical. (2023). "1-(2-Methoxyphenyl)piperazine hydrochloride Product Information." (Cited for structural differentiation of methoxyphenyl-piperidine fragments).[3][4] Link

  • World Health Organization (WHO). (2020). "Critical Review Report: 2-Methoxydiphenidine." (Cited for disambiguation from MXP). Link

Sources

Exploratory

2-(2-Methoxyphenyl)piperidine hydrochloride physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)piperidine Hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive technical overview of the cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)piperidine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the core physicochemical properties of 2-(2-Methoxyphenyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple data presentation to offer insights into the causality of experimental design and the importance of these properties in a research context.

Introduction: The Significance of Physicochemical Profiling

2-(2-Methoxyphenyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and pharmacological research. The piperidine ring is a prevalent scaffold in many pharmaceuticals, and understanding the influence of substituents, such as the 2-methoxyphenyl group, is critical for predicting molecular behavior.[1] A thorough characterization of its physicochemical properties is the foundational step in any research and development pipeline, directly influencing its suitability for further study. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide outlines the essential properties and the rigorous experimental protocols required for their validation.

Chemical Identity and Structural Elucidation

Accurate identification is paramount. The compound is defined by its unique chemical structure and associated identifiers.

IdentifierValueSource
IUPAC Name 2-(2-methoxyphenyl)piperidine hydrochlorideN/A
Synonyms 2-(2'-Methoxyphenyl)-piperidin-hydrochlorid; 2-(2-methoxyphenyl)piperidine HCl[2]
CAS Number 63359-32-0[2]
Molecular Formula C₁₂H₁₈ClNO[2]
Molecular Weight 227.73 g/mol [2][3]

The structure consists of a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. The hydrochloride salt form is common for amine-containing compounds, enhancing stability and aqueous solubility.

Core Physicochemical Properties

The following properties are critical for predicting the compound's behavior in both in vitro and in vivo systems.

PropertyValue / DescriptionSignificance in Drug Development
Appearance Typically a white to off-white crystalline solid.Influences handling, formulation, and purity assessment.
Melting Point Not explicitly reported in literature. Determined experimentally via Differential Scanning Calorimetry (DSC) or capillary methods.[4]A key indicator of purity. A sharp melting range suggests high purity, while a broad range may indicate impurities.
Solubility Expected to be soluble in polar solvents like water, ethanol, and DMSO.[5][6]Crucial for designing solution-based assays and for predicting oral absorption. Poor solubility is a major hurdle in drug development.
pKa Not explicitly reported. Estimated to be around 10-11 based on the parent piperidine structure (pKa of 11.22).[1]Determines the ionization state of the molecule at a given pH. This affects membrane permeability, receptor binding, and solubility.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. This section details the principles and expected outcomes of key analytical methods.

The Logic of a Multi-Pronged Analytical Approach

Relying on a single analytical technique is insufficient for complete characterization. Each method provides a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight, NMR spectroscopy reveals the connectivity of atoms, and IR spectroscopy identifies functional groups. This orthogonal approach creates a self-validating system where the results from each technique must be consistent with the proposed structure.

cluster_0 Physicochemical Characterization Workflow cluster_1 Structural Techniques Compound Test Compound (2-(2-Methoxyphenyl)piperidine HCl) Identity Chemical Identity (Formula, MW) Compound->Identity Physical Physical Properties (m.p., Solubility) Compound->Physical Structural Structural & Purity Analysis Compound->Structural NMR NMR Spectroscopy (¹H, ¹³C) Structural->NMR Atom Connectivity MS Mass Spectrometry (GC-MS, LC-MS) Structural->MS Molecular Weight IR IR Spectroscopy (FTIR-ATR) Structural->IR Functional Groups

Caption: General workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • Expected Signals: Aromatic protons (phenyl ring), methoxy group protons (-OCH₃), and piperidine ring protons. The piperidine signals will be complex due to conformational flexibility and coupling.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • Expected Signals: Distinct signals for the aromatic carbons, the methoxy carbon, and the five carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the hydrochloride salt, a key feature is the broad absorbance corresponding to the N-H⁺ stretch of the protonated amine.

  • Expected Key Absorptions:

    • ~2400-2700 cm⁻¹ (broad): N-H⁺ stretch from the piperidinium ion.[7]

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretches from the piperidine ring.[7]

    • ~1600 & ~1480 cm⁻¹: Aromatic C=C stretching.

    • ~1240 cm⁻¹: Aryl-O-C stretch of the methoxy group.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation. For analysis of the volatile free base, Gas Chromatography-Mass Spectrometry (GC-MS) is a common choice.[8]

  • Expected Result: The mass spectrum would show the molecular ion ([M]⁺) for the free base (C₁₂H₁₇NO) at an m/z corresponding to a mass of 191.27. Fragmentation would likely involve the loss of the methoxyphenyl group or cleavage of the piperidine ring.

Experimental Protocols

The following protocols are standardized methodologies for determining the properties discussed.

Protocol: ¹H and ¹³C NMR Analysis

This protocol ensures reproducible and high-quality spectral data.

Prep 1. Sample Prep ~5 mg in 0.5 mL DMSO-d₆ Instrument 2. Instrument Setup 400 MHz Spectrometer Prep->Instrument Acquire 3. Data Acquisition ¹H, ¹³C, DEPT-135 Instrument->Acquire Process 4. Processing Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze 5. Analysis Peak Integration, Chemical Shift Assignment Process->Analyze

Caption: Standard workflow for NMR spectroscopic analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of 2-(2-Methoxyphenyl)piperidine hydrochloride and dissolve it in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.05% tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a 400 MHz NMR spectrometer.[9] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum with a 90° pulse angle and a relaxation delay of 5 seconds to ensure quantitative integration.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Additionally, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova). Apply Fourier transformation, phase correction, and baseline correction.[4]

  • Analysis: Reference the spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all proton and carbon signals to the molecular structure.

Protocol: GC-MS Analysis

This protocol is for determining the molecular weight and purity of the free base form of the compound.

Prep 1. Sample Prep Dissolve HCl salt in water, basify with NaOH, extract with Ethyl Acetate Inject 2. Injection 1 µL into GC-MS Split ratio 25:1 Prep->Inject Separate 3. GC Separation DB-5 MS column, Temperature Gradient Inject->Separate Detect 4. MS Detection Electron Ionization (70 eV), Scan m/z 30-550 Separate->Detect Analyze 5. Data Analysis Identify Molecular Ion Peak & Fragmentation Pattern Detect->Analyze

Caption: Workflow for GC-MS analysis of the free base.

Methodology:

  • Conversion to Free Base: Dissolve ~2 mg of the hydrochloride salt in 1 mL of deionized water. Add 1M sodium hydroxide solution dropwise until the pH is >10. Extract the aqueous layer three times with 1 mL of ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Sample Preparation for GC-MS: Dilute the dried ethyl acetate solution to a final concentration of approximately 100 µg/mL.

  • Instrument Parameters: [9]

    • GC Column: DB-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Parameters: Electron ionization at 70 eV. Scan range of 30-550 amu.

  • Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak and characteristic fragments.

Conclusion

The comprehensive physicochemical characterization of 2-(2-Methoxyphenyl)piperidine hydrochloride is a non-negotiable prerequisite for its advancement in any research or development program. The properties outlined in this guide—identity, purity, solubility, and pKa—are interdependent and collectively dictate the compound's potential. The application of orthogonal and robust analytical techniques, as detailed in the protocols, ensures the generation of reliable and accurate data, forming a solid foundation for all subsequent pharmacological and toxicological evaluations.

References

  • Blotz. (n.d.). 2-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE CAS#: 63359-32-0. Retrieved from [Link]

  • ChemSrc. (n.d.). 1-(2-Methoxyphenyl)Piperazine MSDS/SDS. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra: a epichlorohydrin, b 1-methylpiperidine, and c 2,3-epoxypropylpiperdineammonium chloride. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

  • Kangte Pharmtech. (n.d.). 1-(2-Methoxyphenyl) piperazine hydrochloride. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2(R)-(3'-Methoxyphenyl)piperidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

  • HRB National Drugs Library. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from [Link]

  • PubMed. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Retrieved from [Link]

  • SWGDrug. (2016). Methoxphenidine Monograph. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(2-Methoxyphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword The piperidine scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in a multitude of biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in a multitude of biologically active compounds. This guide focuses on a specific derivative, 2-(2-Methoxyphenyl)piperidine hydrochloride (CAS Number: 63359-32-0), a compound of interest for researchers in drug discovery and development. Due to the limited availability of specific experimental data in publicly accessible literature, this document provides a comprehensive theoretical framework based on established chemical principles and data from structurally related analogues. It is intended to serve as a foundational resource for scientists exploring the synthesis, characterization, and potential applications of this and similar 2-arylpiperidine derivatives.

Compound Identity and Physicochemical Properties

2-(2-Methoxyphenyl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and research applications.

PropertyValueSource
CAS Number 63359-32-0N/A
Molecular Formula C₁₂H₁₈ClNO[1][2]
Molecular Weight 227.73 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not availableN/A
Solubility Soluble in water and polar organic solvents (predicted)General knowledge

Structure:

Figure 1: Chemical structure of 2-(2-Methoxyphenyl)piperidine hydrochloride.

Plausible Synthetic Pathways

Pathway A: Catalytic Hydrogenation of a Pyridine Precursor

This is a widely used and robust method for the synthesis of piperidines. The key intermediate is the corresponding 2-(2-methoxyphenyl)pyridine.

synthesis_pathway_A cluster_0 Pathway A: Catalytic Hydrogenation 2-(2-Methoxyphenyl)pyridine 2-(2-Methoxyphenyl)pyridine 2-(2-Methoxyphenyl)piperidine 2-(2-Methoxyphenyl)piperidine 2-(2-Methoxyphenyl)pyridine->2-(2-Methoxyphenyl)piperidine H₂, Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid) 2-(2-Methoxyphenyl)piperidine hydrochloride 2-(2-Methoxyphenyl)piperidine hydrochloride 2-(2-Methoxyphenyl)piperidine->2-(2-Methoxyphenyl)piperidine hydrochloride HCl in ether or isopropanol

Figure 2: Synthetic pathway via catalytic hydrogenation.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(2-Methoxyphenyl)piperidine

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-(2-methoxyphenyl)pyridine (1 equivalent).

  • Catalyst and Solvent: Add a catalytic amount of platinum(IV) oxide (Adam's catalyst, PtO₂) (e.g., 1-5 mol%) and a suitable solvent such as glacial acetic acid or ethanol.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to a desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature until hydrogen uptake ceases. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 2-(2-methoxyphenyl)piperidine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-(2-methoxyphenyl)piperidine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-(2-Methoxyphenyl)piperidine hydrochloride.

Causality Behind Experimental Choices:

  • Catalyst: Platinum(IV) oxide is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings, including pyridines.

  • Solvent: Acetic acid can protonate the pyridine nitrogen, which can facilitate the reduction of the aromatic ring. Ethanol is another common solvent for hydrogenations.

  • Pressure: High pressure increases the concentration of hydrogen in the solution, thereby increasing the reaction rate.

  • Salt Formation: The use of anhydrous solvents and HCl solution is crucial to prevent the incorporation of water into the final product and to ensure the formation of the desired hydrochloride salt.

Pathway B: Grignard Reaction with a Piperidone Precursor

An alternative approach involves the nucleophilic addition of a Grignard reagent to a suitable piperidone derivative.

synthesis_pathway_B cluster_1 Pathway B: Grignard Reaction 2-Bromobenzene 2-Bromobenzene 2-Methoxyphenylmagnesium bromide 2-Methoxyphenylmagnesium bromide 2-Bromobenzene->2-Methoxyphenylmagnesium bromide Mg, THF 2-Methoxyphenylmagnesium bromideN-protected-2-piperidone 2-Methoxyphenylmagnesium bromideN-protected-2-piperidone Intermediate Intermediate 2-Methoxyphenylmagnesium bromideN-protected-2-piperidone->Intermediate Grignard Addition 2-(2-Methoxyphenyl)piperidine 2-(2-Methoxyphenyl)piperidine Intermediate->2-(2-Methoxyphenyl)piperidine Reduction & Deprotection 2-(2-Methoxyphenyl)piperidine hydrochloride 2-(2-Methoxyphenyl)piperidine hydrochloride 2-(2-Methoxyphenyl)piperidine->2-(2-Methoxyphenyl)piperidine hydrochloride HCl in ether or isopropanol

Figure 3: Synthetic pathway via Grignard reaction.

Experimental Protocol (Hypothetical):

Step 1: Preparation of 2-Methoxyphenylmagnesium Bromide

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

  • Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to activate the magnesium.

  • Grignard Formation: Add a solution of 2-bromoanisole (1 equivalent) in anhydrous THF dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Maintain a gentle reflux until all the magnesium has reacted.

Step 2: Grignard Addition and Subsequent Steps

  • Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of an N-protected 2-piperidone (e.g., N-Boc-2-piperidone) in anhydrous THF dropwise.

  • Work-up: After the addition is complete, warm the reaction to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Reduction: Extract the aqueous layer with an organic solvent like ethyl acetate. The resulting intermediate can then be reduced (e.g., with NaBH₄ or catalytic hydrogenation) and the protecting group removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield 2-(2-methoxyphenyl)piperidine.

  • Salt Formation: Follow the procedure described in Pathway A, Step 2 to obtain the hydrochloride salt.

Causality Behind Experimental Choices:

  • Grignard Reagent: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds.

  • Protecting Group: The use of an N-protecting group on the piperidone is essential to prevent the Grignard reagent from acting as a base and deprotonating the nitrogen. The Boc group is a common choice as it is stable under the reaction conditions and can be easily removed.

  • Reduction: The intermediate formed after the Grignard addition needs to be reduced to form the piperidine ring. The choice of reducing agent will depend on the specific intermediate.

Analytical Characterization (Predicted)

The structural confirmation of 2-(2-Methoxyphenyl)piperidine hydrochloride would rely on a combination of spectroscopic techniques. While experimental data for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy group singlet, and the protons of the piperidine ring. The protons on the piperidine ring will likely appear as complex multiplets due to spin-spin coupling. The proton on the carbon bearing the aryl group (C2) would appear as a downfield multiplet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the six carbons of the methoxyphenyl ring, the methoxy carbon, and the five carbons of the piperidine ring. The carbon attached to the nitrogen (C2 and C6) would be deshielded compared to the other piperidine carbons.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₂H₁₇NO), with a calculated m/z of 192.1388.

Infrared (IR) Spectroscopy:

  • The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching (as a secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Potential Biological Activity and Applications

While there is no specific biological data for 2-(2-Methoxyphenyl)piperidine hydrochloride in the public domain, the 2-arylpiperidine structural motif is present in numerous biologically active molecules. Derivatives of 2-arylpiperidines have been investigated for a range of pharmacological activities, including:

  • Central Nervous System (CNS) Activity: Many piperidine derivatives interact with receptors and transporters in the CNS. The structural similarity to known psychoactive substances suggests potential activity at various neurotransmitter systems.

  • Analgesic Properties: The piperidine ring is a key component of many opioid analgesics.

  • Enzyme Inhibition: Depending on the substitution pattern, 2-arylpiperidines could be designed as inhibitors for various enzymes.

It is important to emphasize that these are potential areas of interest for biological evaluation, and the actual activity of 2-(2-Methoxyphenyl)piperidine hydrochloride would need to be determined through experimental studies.

Safety and Handling

As with any chemical compound, 2-(2-Methoxyphenyl)piperidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

2-(2-Methoxyphenyl)piperidine hydrochloride is a compound with potential for further investigation in the field of medicinal chemistry. This guide provides a theoretical framework for its synthesis and characterization based on established chemical principles and data from related compounds. The presented hypothetical protocols and predicted analytical data are intended to serve as a starting point for researchers interested in exploring the chemistry and biological activity of this and other 2-arylpiperidine derivatives. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound.

References

  • Vertex AI Search. 2-(2-methoxyphenyl)piperidine hydrochloride,(CAS# 63359-32-0 ...
  • BLD Pharm. 63359-32-0|2-(2-Methoxyphenyl)piperidine hydrochloride|BLD Pharm.

Sources

Exploratory

Technical Deep Dive: Piperidine Alkaloids &amp; Synthetic Analogs

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Executive Summary The piperidine scaffold represents one of the most privileged architectures in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The piperidine scaffold represents one of the most privileged architectures in medicinal chemistry, appearing in over 80% of FDA-approved nitrogenous heterocycles. From the naturally occurring toxicity of Conium maculatum (hemlock) to the therapeutic efficacy of modern acetylcholinesterase inhibitors like Donepezil, the piperidine ring is a versatile pharmacophore. This guide provides a rigorous technical analysis of piperidine alkaloids, detailing their biosynthetic origins, pharmacological mechanisms, and—most critically—the modern synthetic protocols required to access complex chiral analogs with high enantiopurity.

Structural Classification & Biosynthetic Origins

Piperidine alkaloids are defined by a saturated six-membered heterocyclic ring containing one nitrogen atom.[1] While they can be classified by their botanical origin (e.g., Piper, Conium, Lobelia), a biosynthetic classification provides a more logical framework for understanding their structural diversity.

The Lysine-Derived Pathway

The vast majority of simple piperidine alkaloids, including coniine and pelletierine , are derived from L-lysine. The pathway is characterized by a pivotal decarboxylation event yielding cadaverine, followed by oxidative deamination and cyclization.

  • Coniine: The toxic principle of hemlock; a simple 2-propylpiperidine.

  • Piperine: The pungency factor in black pepper; derived from piperidine and piperic acid.

  • Lobeline: A 2,6-disubstituted piperidine acting as a nicotinic agonist.

Biosynthetic Logic Flow

The following diagram illustrates the enzymatic transformation from L-Lysine to the piperidine core, highlighting the critical cyclization step.

Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase Lysine->LDC Cadaverine Cadaverine LDC->Cadaverine Oxidase Diamine Oxidase Cadaverine->Oxidase Aldehyde 5-Aminopentanal Oxidase->Aldehyde Schiff Δ1-Piperideine (Schiff Base) Aldehyde->Schiff Spontaneous Cyclization Reduction Reduction (NADPH) Schiff->Reduction Piperidine Piperidine Core Reduction->Piperidine

Figure 1: Biosynthetic pathway from L-Lysine to the Piperidine core via cadaverine cyclization.

Pharmacological Mechanisms

The pharmacological utility of piperidine alkaloids stems from their ability to mimic endogenous ligands, particularly acetylcholine and biogenic amines.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Alkaloids like lobeline and coniine bind with high affinity to nAChRs.

  • Mechanism: The protonated nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine, interacting with the cation-π site (typically a tryptophan residue) in the receptor binding pocket.

  • Therapeutic Application: This mechanism underpins the development of smoking cessation aids (varenicline analogs) and potential Alzheimer's treatments.

Kinase Inhibition & Cancer Therapy

Synthetic piperidine analogs have emerged as potent kinase inhibitors.

  • CDK4/6 Inhibitors: Drugs like Palbociclib utilize a piperidine moiety to solubilize the core structure and interact with the solvent-exposed region of the ATP-binding pocket.

  • Signal Transduction: Piperine itself has been shown to inhibit the NF-κB and PI3K/Akt pathways, inducing apoptosis in various cancer cell lines [1].

Synthetic Methodologies: Protocols & Causality

Accessing chiral piperidines with specific substitution patterns (C2, C3, C4) requires robust synthetic methods. We present two high-fidelity protocols: Ring-Closing Metathesis (RCM) for constructing the ring, and Asymmetric Hydrogenation for setting stereocenters.

Protocol A: Ring-Closing Metathesis (RCM)

RCM is the method of choice for constructing the piperidine ring from acyclic diene precursors. It offers high functional group tolerance and is scalable.

Experimental Logic:

  • Catalyst Choice: Grubbs II or Hoveyda-Grubbs II are preferred over Generation I due to higher activity and stability against air/moisture.

  • Dilution: High dilution (0.01 M - 0.05 M) is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Protecting Groups: Nitrogen must be protected (e.g., Boc, Cbz, Tosyl) to prevent chelation with the ruthenium catalyst, which would deactivate it.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize N-Boc-diallylamine (or substituted derivative) via standard alkylation.

  • Setup: Flame-dry a round-bottom flask and flush with Argon. Add the diene precursor.[2]

  • Solvent: Add anhydrous Dichloromethane (DCM) to achieve a concentration of 0.05 M . Note: Degas the solvent by sparging with Argon for 15 mins to remove oxygen.

  • Catalyst Addition: Add Grubbs 2nd Gen Catalyst (2-5 mol%) as a solid or solution in minimal DCM.

  • Reaction: Reflux at 40°C for 2-12 hours. Monitor conversion by TLC (disappearance of starting diene).

  • Quenching: Add ethyl vinyl ether (excess) to quench the active Ru-carbene species. Stir for 30 mins.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

RCM_Workflow Start Acyclic Diene (N-Protected) Degas Degas DCM (Remove O2) Start->Degas Cat Add Grubbs II (2-5 mol%) Degas->Cat Inert Atm Cyclize Reflux (40°C) High Dilution (0.05M) Cat->Cyclize Initiation Quench Quench: Ethyl Vinyl Ether Cyclize->Quench Complete Product Tetrahydropyridine (Piperidine Precursor) Quench->Product Purification

Figure 2: Workflow for Ring-Closing Metathesis (RCM) synthesis of piperidine precursors.

Protocol B: Asymmetric Hydrogenation of Pyridines

Direct hydrogenation of pyridines is the most atom-economical route to chiral piperidines.

Experimental Logic:

  • Challenge: Pyridines are aromatic and stable; overcoming resonance energy requires active catalysts.

  • Stereocontrol: Heterogeneous catalysts (Pd/C) yield racemates. Homogeneous Iridium complexes with chiral P,N-ligands are required for high enantioselectivity (ee > 90%).

  • Additives: Iodine (I2) is often added to generate the active catalytic species in situ or to stabilize the hydrido-iridium intermediate.

Step-by-Step Protocol (Ir-Catalyzed):

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]2 (1 mol%) and a chiral ligand (e.g., (S)-SegPhos or MeO-Biphep) (2.2 mol%) in dry Toluene. Stir for 30 mins to form the complex.

  • Substrate: Add the 2-substituted pyridine substrate (1.0 equiv).

  • Additive: Add Iodine (I2) (5-10 mol%) if required by the specific ligand system.

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H2 (50-80 bar) .

  • Reaction: Stir at room temperature or mild heat (40°C) for 12-24 hours.

  • Workup: Release pressure carefully. Filter through a pad of Celite to remove the metal catalyst. Concentrate and analyze ee via Chiral HPLC.

Structure-Activity Relationship (SAR) & Drug Development

Transforming a natural piperidine alkaloid into a drug involves optimizing potency, selectivity, and metabolic stability (ADME).

SAR Trends in Piperidine Analogs

The following table summarizes key SAR findings for piperidine-based therapeutics [2].

PositionModificationEffect on ActivityDrug Example
Nitrogen (N1) Alkylation (Benzyl/Phenethyl)Increases lipophilicity; enhances BBB penetration; critical for AChE binding.Donepezil
C2 Position Aryl/Alkyl substitutionIntroduces chirality; dictates receptor subtype selectivity (e.g., NMDA vs nAChR).Ritalin (Methylphenidate)
C4 Position Amide/Ester linkageCommon linker for pharmacophores; improves metabolic stability (blocks oxidation).Fentanyl
Ring Conformation Rigidification (Bridged)Locks bioactive conformation; increases potency but synthesis is complex.Cocaine (Tropane/Piperidine hybrid)
Logic of Analog Design

The design process often moves from a "Hit" (Natural Product) to a "Lead" via simplification or rigidification.

SAR_Logic NP Natural Product (e.g., Coniine) Issue Limit: Toxicity / Low Potency NP->Issue Strategy1 Strategy 1: N-Functionalization Issue->Strategy1 Strategy2 Strategy 2: C4-Substitution Issue->Strategy2 Result1 Improved PK/ADME (e.g., Donepezil) Strategy1->Result1 Lipophilicity Result2 Target Selectivity (e.g., Fentanyl) Strategy2->Result2 Binding Affinity

Figure 3: Strategic logic flow for optimizing piperidine scaffolds in drug discovery.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate / Pharmaceutical Fronts. Available at: [Link]

  • Piperidine Alkaloids: Chemistry and Pharmacology. Taylor & Francis. Available at: [Link][3][4][5][6][7][8][9][10][11][12][13][14]

Sources

Foundational

Pharmacological profile of substituted methoxyphenylpiperidines

Pharmacological Profile of Substituted Methoxyphenylpiperidines: A Technical Analysis Executive Summary & Chemical Scaffold The substituted methoxyphenylpiperidines represent a distinct subclass of 1,2-diarylethylamines...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile of Substituted Methoxyphenylpiperidines: A Technical Analysis

Executive Summary & Chemical Scaffold

The substituted methoxyphenylpiperidines represent a distinct subclass of 1,2-diarylethylamines , structurally diverging from the arylcyclohexylamine scaffold found in phencyclidine (PCP) and ketamine. The primary compound of interest in this class is Methoxphenidine (MXP; 2-MeO-Diphenidine) , though its positional isomers (3-MeO and 4-MeO) exhibit critical pharmacological variances that inform drug design.

Unlike the rigid cyclohexyl ring of PCP, the ethyl linker in methoxyphenylpiperidines allows for greater conformational flexibility. This flexibility dictates their promiscuous binding profile, characterized by high-affinity NMDA receptor antagonism and varying degrees of monoamine reuptake inhibition .

Structural Isomerism

The core scaffold consists of a piperidine ring attached to a phenylethylamine backbone. The position of the methoxy (-OCH₃) group on the phenyl ring is the primary determinant of the pharmacodynamic profile:

  • 2-MeO (Ortho): Balanced NMDA antagonism and Sigma affinity.

  • 3-MeO (Meta): Generally highest NMDA affinity within the series.

  • 4-MeO (Para): Reduced NMDA affinity; increased selectivity for monoamine transporters (DAT/NET).

Pharmacodynamics: Receptor Binding & Signaling

The pharmacological action of methoxyphenylpiperidines is defined by a "dirty" binding profile, interacting with glutamate, monoamine, and sigma systems.

Receptor Binding Affinities ( )

The following data synthesizes binding constants from pivotal characterization studies (Wallach et al., 2016; McLaughlin et al., 2015). Lower


 indicates higher affinity.
Target Receptor / Transporter2-MeO-Diphenidine (MXP)3-MeO-Diphenidine4-MeO-DiphenidineReference Standard (MK-801)
NMDA Receptor (Rat Forebrain)36 nM < 20 nM (Est.)> 100 nM1.2 nM
Dopamine Transporter (DAT) 2,915 nM~2,000 nMHigh Affinity> 10,000 nM
Norepinephrine Transporter (NET) 6,900 nMModerateModerate> 10,000 nM
Serotonin Transporter (SERT) > 20,000 nMNegligibleNegligibleN/A
Sigma-1 Receptor (

)
124 nM HighHighN/A
Sigma-2 Receptor (

)
508 nMModerateModerateN/A

Technical Insight: The rank order of potency for NMDA receptor inhibition is MK-801 > PCP > 3-MeO > 2-MeO > Ketamine > 4-MeO .[1][2] Note that while 3-MeO is more potent in vitro, 2-MeO (MXP) often displays higher oral potency in vivo, likely due to metabolic protection offered by the ortho-methoxy steric hindrance.

Mechanism of Action (MoA)
  • NMDA Antagonism: These compounds act as uncompetitive channel blockers .[1][2] They bind within the ion channel pore (PCP site) only when the channel is open, preventing Ca²⁺ influx. This results in the disruption of excitatory glutamatergic transmission, leading to "dissociative" anesthesia and synaptic plasticity modulation.

  • Monoamine Reuptake: The inhibition of DAT and NET leads to increased synaptic concentrations of dopamine and norepinephrine. This contributes to the psychomotor stimulation often observed alongside dissociation.

  • Sigma Modulation: High affinity for

    
     receptors suggests potential modulation of calcium signaling and endoplasmic reticulum stress responses, which may potentiate the neuroplastic effects of NMDA antagonism.
    

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates how the position of the methoxy substituent shifts the pharmacological bias between dissociative (NMDA) and stimulant (DAT) effects.

SAR_Logic Core 1,2-Diarylethylamine Scaffold Pos2 2-MeO (Ortho) (MXP) Core->Pos2 Pos3 3-MeO (Meta) Core->Pos3 Pos4 4-MeO (Para) Core->Pos4 Effect_NMDA High NMDA Affinity (Dissociative) Pos2->Effect_NMDA Steric Protection Effect_Sigma High Sigma-1 Affinity (Neuromodulatory) Pos2->Effect_Sigma High Affinity Pos3->Effect_NMDA Max Potency Pos4->Effect_NMDA Reduced Potency Effect_DAT Increased DAT Affinity (Stimulant) Pos4->Effect_DAT Steric Access Allowed

Figure 1: SAR Logic illustrating how the methoxy position dictates the balance between NMDA antagonism and Dopamine Transporter (DAT) inhibition.

Metabolic Stability & Toxicology

Understanding the metabolic fate is crucial for interpreting in vivo potency and duration.

  • Phase I Metabolism: Primarily driven by Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).

    • O-Demethylation: The methoxy group is removed to form the corresponding phenol (e.g., 2-MeO-diphenidine

      
       2-OH-diphenidine). This metabolite may retain NMDA affinity.
      
    • Ring Hydroxylation: Hydroxylation of the phenyl or piperidine rings.

  • Phase II Metabolism: The resulting phenols undergo rapid glucuronidation, rendering them hydrophilic for renal excretion.

Toxicological Risks:

  • Cardiotoxicity: Due to NET inhibition (tachycardia, hypertension).

  • Cerebellar Toxicity: High-dose NMDA antagonism can induce Olney’s lesions (vacuolization) in rodent models, though human relevance remains debated.

Experimental Protocols (Self-Validating)

To verify the pharmacological profile described above, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (NMDA)

Objective: Determine the affinity (


) of a substituted methoxyphenylpiperidine for the PCP binding site of the NMDA receptor.
  • Tissue Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 mins. Wash pellet twice to remove endogenous glutamate/glycine.
      
  • Incubation System:

    • Radioligand: [³H]MK-801 (Specific Activity: 20–30 Ci/mmol). Concentration: 1 nM.

    • Non-Specific Binding Control: 10 µM (+)MK-801 (Saturates all specific sites).

    • Test Compound: Prepare serial dilutions of the methoxyphenylpiperidine (

      
       M to 
      
      
      
      M).
  • Assay Execution:

    • Incubate samples for 2 hours at room temperature (equilibrium is slow for channel blockers).

    • Critical Step: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using nonlinear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of [³H]MK-801).
Protocol B: Functional Calcium Flux Assay

Objective: Confirm that the binding observed in Protocol A translates to functional antagonism.

  • Cell Line: HEK293 cells stably expressing NR1/NR2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 mins.

  • Agonist Challenge:

    • Prepare a stimulation buffer containing 10 µM Glutamate and 10 µM Glycine.

  • Antagonist Application:

    • Pre-incubate cells with the test compound (MXP) for 15 minutes.

  • Measurement:

    • Inject Agonist Challenge.

    • Measure fluorescence intensity (Ex 494nm / Em 516nm).

    • Validation: A decrease in fluorescence relative to the "Vehicle + Agonist" control confirms functional antagonism.

References

  • Wallach, J., et al. (2016).[3][4][5] "Pharmacological investigations of the dissociative 'legal highs' diphenidine, methoxphenidine and analogues."[2][3][4][5] PLOS ONE, 11(6), e0157021.[5]

  • McLaughlin, G., et al. (2015).[3][6] "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis, 8(1), 98-109.

  • Morris, H., & Wallach, J. (2014).[3][5] "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs."[6] Drug Testing and Analysis, 6(7-8), 614-632.[3]

  • World Health Organization (WHO). (2020). "Critical Review Report: 2-MeO-Diphenidine." Expert Committee on Drug Dependence.

Sources

Protocols & Analytical Methods

Method

Protocol for the In Vitro Pharmacological Characterization of 2-(2-Methoxyphenyl)piperidine hydrochloride

An In-Depth Technical Guide Abstract This application note provides a comprehensive framework for the in vitro evaluation of 2-(2-Methoxyphenyl)piperidine hydrochloride, a compound of interest for which detailed public d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive framework for the in vitro evaluation of 2-(2-Methoxyphenyl)piperidine hydrochloride, a compound of interest for which detailed public data is limited. Based on its structural features—a piperidine ring linked to a methoxyphenyl group—we hypothesize potential activity at central nervous system (CNS) targets, such as sigma (σ) receptors and serotonin (5-HT) G-protein coupled receptors (GPCRs).[1][2] The protocols outlined herein are designed to systematically investigate these potential activities, guiding researchers in determining the compound's binding affinity, functional effects, and neuroprotective or cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel phenylpiperidine derivatives.

Introduction and Scientific Rationale

2-(2-Methoxyphenyl)piperidine hydrochloride belongs to the phenylpiperidine class of compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved drugs targeting the CNS.[2] The presence of a methoxyphenyl group, particularly the ortho-methoxy substitution, is a common feature in ligands for various receptors, including serotonin and alpha-adrenergic receptors.[1][3][4] For instance, the well-characterized 5-HT₁A antagonist WAY100635 features a 4-(2-methoxyphenyl)-1-piperazinyl moiety, highlighting the importance of this chemical group for receptor interaction.[1]

Given the structural similarities to known CNS-active agents, a primary hypothesis is that 2-(2-Methoxyphenyl)piperidine hydrochloride may interact with sigma receptors (S1R and S2R) and/or specific 5-HT receptor subtypes. Sigma receptors are intracellular chaperones implicated in a variety of neurological disorders, and they are known to bind a wide array of phenylpiperidine compounds.[5]

This guide, therefore, proposes a multi-step in vitro testing cascade to elucidate the pharmacological profile of 2-(2-Methoxyphenyl)piperidine hydrochloride. The workflow is designed to first identify primary binding targets and then to characterize the functional consequences of this binding.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular Phenotype Assessment Compound 2-(2-Methoxyphenyl)piperidine hydrochloride BindingAssay Radioligand Binding Assays (Sigma & 5-HT Receptors) Compound->BindingAssay Screen for Affinity (Ki) Neuroprotection Neuroprotection Assay (e.g., against Glutamate Toxicity) Compound->Neuroprotection Assess Protective Effects Cytotoxicity Cytotoxicity Assay (MTT/LDH) Compound->Cytotoxicity Determine Therapeutic Window FunctionalAssay Calcium Mobilization Assay (for GPCRs like 5-HT) BindingAssay->FunctionalAssay If GPCR hit BindingAssay->Cytotoxicity Inform concentration range Downstream Downstream Signaling Assays (e.g., cAMP, pERK) FunctionalAssay->Downstream Determine Agonist/ Antagonist Profile (EC50/IC50)

Caption: Proposed workflow for in vitro characterization.

Safety, Handling, and Compound Preparation

Hazard Identification

Assumed Hazards:

  • Toxic if swallowed.[6]

  • Causes skin irritation and potential burns.[6][8][9]

  • Causes serious eye damage.[6][8][9]

  • May cause respiratory irritation.[6][8]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

  • Work in a well-ventilated area or a chemical fume hood when handling the solid compound or preparing stock solutions.

Compound Preparation

Proper preparation of the test article is critical for reproducible results.

Table 1: Stock Solution Preparation

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO) is recommended for initial stock solutions due to its broad solvency.[11][12] For specific assays, aqueous buffers may be suitable if solubility permits.
Stock Concentration Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO.
Storage Store the primary stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[11][13]
Working Dilutions Prepare intermediate and final working dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a non-toxic level, typically <0.1% to 0.5%.[12]

Protocol 1: Sigma Receptor Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of the test compound for sigma-1 (S1R) and sigma-2 (S2R) receptors. It is a competitive inhibition assay where the test compound competes with a known radioligand for binding to the receptor.[5][14]

Scientific Rationale

Sigma receptors are promiscuous binding sites that recognize a variety of chemical structures, including many phenylpiperidines. A radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and a receptor. We will use [³H]-(+)-pentazocine for S1R and [³H]-DTG for S2R (in the presence of a S1R masking agent).[5][15]

Materials
  • Receptor Source: Guinea pig brain membranes or membranes from cells overexpressing human S1R or S2R.

  • S1R Radioligand: [³H]-(+)-pentazocine.[5]

  • S2R Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG).[5][15]

  • S1R Masking Agent (for S2R assay): (+)-pentazocine.[15][16]

  • Non-specific Binding Control: Haloperidol (10 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[14]

  • Scintillation Fluid & Counter.

Step-by-Step Methodology
  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of 2-(2-Methoxyphenyl)piperidine hydrochloride (e.g., from 0.1 nM to 100 µM) in assay buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 50 µL membrane preparation.

    • Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL radioligand, 50 µL membrane preparation.

    • Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 50 µL membrane preparation.

  • Radioligand Concentrations:

    • For S1R: Use [³H]-(+)-pentazocine at a concentration near its Kₑ (e.g., 5 nM).[16]

    • For S2R: Use [³H]-DTG at a concentration near its Kₑ, and add unlabeled (+)-pentazocine (e.g., 100 nM) to all wells to mask S1R sites.[16]

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[14][16]

  • Termination & Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.[14]

  • Washing: Wash the filters three times with 500 µL of ice-cold assay buffer.[14]

  • Counting: Place the filter discs into scintillation vials, add 3-5 mL of scintillation fluid, and allow them to equilibrate overnight.[14] Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value using non-linear regression (log[inhibitor] vs. response). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: GPCR Functional Assay - Calcium Mobilization

This protocol assesses the functional activity of the test compound at Gαq-coupled GPCRs, such as several 5-HT receptor subtypes (e.g., 5-HT₂A, 5-HT₂C).[17]

Scientific Rationale

Activation of Gαq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum.[18] This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators, providing a real-time readout of receptor activation.[19][20] This assay can determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

G cluster_pathway Gαq Signaling Pathway Ligand Agonist (e.g., 5-HT) GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR Binds Gaq Gαq Protein GPCR->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_out Ca²⁺ Increase (Fluorescence Signal) ER->Ca_out Releases Ca²⁺

Caption: Simplified Gαq-coupled GPCR signaling cascade.

Materials
  • Cell Line: HEK293T cells transiently or stably expressing the human 5-HT receptor of interest. Co-expression with a promiscuous Gα₁₆ subunit can enhance the signal for non-Gαq-coupled receptors.[20]

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[21]

  • Reference Agonist: Serotonin (5-HT) or a subtype-selective agonist.

  • Reference Antagonist: A known antagonist for the receptor subtype.

  • Fluorescence Plate Reader: Equipped with kinetic reading capabilities and injectors (e.g., FLIPR, FDSS).[22]

Step-by-Step Methodology
  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution (prepared according to the manufacturer's instructions, often with probenecid to prevent dye extrusion). Incubate at 37°C for 60 minutes, followed by 20 minutes at room temperature.[22]

  • Agonist Mode Testing:

    • Place the cell plate into the fluorescence reader.

    • Record a baseline fluorescence for 10-20 seconds.[20][22]

    • Inject varying concentrations of 2-(2-Methoxyphenyl)piperidine hydrochloride and continue recording fluorescence for 2-3 minutes.

    • An increase in fluorescence indicates agonistic activity.

  • Antagonist Mode Testing:

    • Pre-incubate the dye-loaded cells with varying concentrations of 2-(2-Methoxyphenyl)piperidine hydrochloride for 15-30 minutes.

    • Place the plate in the reader and record a baseline.

    • Inject a known concentration of the reference agonist (typically an EC₈₀ concentration).

    • Continue recording fluorescence for 2-3 minutes.

    • A reduction in the agonist-induced signal indicates antagonistic activity.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log[compound concentration] to determine the EC₅₀.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log[compound concentration] to determine the IC₅₀.

Protocol 3: In Vitro Neuroprotection Assay

This protocol evaluates the ability of the test compound to protect neuronal cells from a toxic insult, such as glutamate-induced oxidative stress or amyloid-beta (Aβ) peptide toxicity.[23][24]

Scientific Rationale

Compounds that modulate CNS receptors, particularly sigma-1 receptors, often exhibit neuroprotective properties. This assay provides a phenotypic screen to assess if the compound can mitigate cell death in a disease-relevant model. We will use the HT22 hippocampal neuronal cell line, which is susceptible to glutamate-induced oxidative cell death (oxytosis), a non-receptor-mediated process relevant to various neurodegenerative conditions.[24]

Materials
  • Cell Line: HT22 mouse hippocampal neuronal cells or SH-SY5Y human neuroblastoma cells.[23][24]

  • Culture Medium: DMEM with 10% FBS and antibiotics.

  • Toxin: L-Glutamic acid or Aβ peptide oligomers.[23]

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.[24]

  • Positive Control: A known neuroprotective agent (e.g., Trolox, N-acetylcysteine).

Step-by-Step Methodology
  • Cell Plating: Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of 2-(2-Methoxyphenyl)piperidine hydrochloride. Incubate for 2-24 hours.[12]

  • Induce Toxicity: Add a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) to the wells (except for the vehicle control wells).[24]

  • Incubation: Incubate the cells for 24 hours.

  • Assess Viability (MTT Assay):

    • Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the untreated (vehicle) control wells (100% viability) and the toxin-only wells (0% protection).

    • Plot the percentage of neuroprotection against the log[compound concentration] to determine the EC₅₀ for the protective effect.

Table 2: Summary of Key Assay Parameters and Endpoints

AssayPrimary GoalCell/Receptor SourceKey ReagentsEndpoint(s)
Sigma Receptor Binding Determine binding affinityGuinea Pig Brain Membranes / Recombinant S1R/S2R[³H]-(+)-pentazocine, [³H]-DTG, HaloperidolKᵢ (Inhibition Constant)
GPCR Calcium Mobilization Assess functional agonist/antagonist activityHEK293T cells expressing a 5-HT receptorFluo-4 AM, 5-HTEC₅₀ (Agonist) / IC₅₀ (Antagonist)
Neuroprotection Assay Evaluate protective effect on neuronal cellsHT22 or SH-SY5Y cellsGlutamate or Aβ peptide, MTT/ResazurinEC₅₀ (Protection), % Max Protection

Conclusion

The protocols described in this application note provide a robust and logical pathway for the initial in vitro characterization of 2-(2-Methoxyphenyl)piperidine hydrochloride. By systematically evaluating its binding affinity at logical CNS targets, assessing its functional impact on receptor signaling, and investigating its potential to protect neuronal cells, researchers can build a comprehensive pharmacological profile. This foundational data is essential for guiding further preclinical development and understanding the compound's therapeutic potential.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

  • DC Chemicals. MPP hydrochloride|CAS. Retrieved from [Link]

  • Bio-Techne. MPP dihydrochloride | Estrogen and Related Receptors. Retrieved from [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Cambridge University Press. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Retrieved from [Link]

  • PubMed. (2015, December 8). Sigma Receptor Binding Assays. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Retrieved from [Link]

  • ResearchGate. (2022, May 4). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Using Calcium Imaging as a Readout of GPCR Activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]

  • Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2(R)-(3'-Methoxyphenyl)piperidine Hydrochloride. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Retrieved from [Link]

  • YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Retrieved from [Link]

  • Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]

  • Semantic Scholar. (2021, July 29). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

Sources

Application

2-(2-Methoxyphenyl)piperidine hydrochloride as an intermediate in drug discovery

Abstract 2-(2-Methoxyphenyl)piperidine (2-MPP) hydrochloride represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Methoxyphenyl)piperidine (2-MPP) hydrochloride represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. This application note details the utility of 2-MPP as a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and its relevance in Structure-Activity Relationship (SAR) studies for NMDA and 5-HT receptor modulators. We provide a validated, scalable synthesis protocol involving the hydrogenation of heteroaryl precursors, followed by a diastereomeric salt resolution strategy to isolate the bioactive enantiomers essential for high-selectivity drug candidates.

Structural Significance & Pharmacophore Analysis[1][2]

The 2-arylpiperidine motif is a cornerstone in the design of non-peptide G-protein coupled receptor (GPCR) antagonists. The specific substitution of the ortho-methoxy group on the phenyl ring confers unique steric and electronic properties that influence receptor binding pockets.

Target Receptor Modalities[3]
  • NK1 Receptor Antagonists (Substance P): The 2-arylpiperidine core is structurally homologous to the scaffold found in CP-99,994 and related substance P antagonists. The cis-2,3-disubstitution pattern often required for NK1 activity relies on the rigid piperidine chair conformation, where the 2-aryl group anchors the molecule in the hydrophobic pocket of the receptor.

  • NMDA Receptor Channel Blockers: 2-MPP serves as a conformational probe for the phencyclidine (PCP) binding site. Unlike flexible open-chain analogs (e.g., methoxphenidine), the constrained piperidine ring of 2-MPP restricts the spatial arrangement of the nitrogen lone pair relative to the aromatic ring, allowing for precise mapping of the ion channel pore.

  • 5-HT Receptors: Arylpiperidines are established pharmacophores for serotonin receptor modulation. The ortho-methoxy group acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the transmembrane domain.

Pharmacophore Mapping Diagram

The following diagram illustrates the divergent pathways where the 2-MPP scaffold is utilized to access distinct therapeutic classes.

PharmacophoreMap Scaffold 2-(2-Methoxyphenyl) piperidine Core Mech1 Hydrophobic Pocket Anchor (Substance P) Scaffold->Mech1 C3-Functionalization Mech2 Ion Channel Pore Blocker Scaffold->Mech2 N-Alkylation Mech3 Orthosteric Binding Scaffold->Mech3 Ring Expansion/Subst. Target1 NK1 Receptor (Antiemetic/Anxiolytic) Target2 NMDA Receptor (Dissociative/Analgesic) Target3 5-HT Receptors (Antidepressant) Mech1->Target1 Mech2->Target2 Mech3->Target3

Figure 1: Divergent application of the 2-MPP scaffold in medicinal chemistry based on secondary functionalization.

Validated Synthesis Protocol

Objective: Synthesis of 2-(2-methoxyphenyl)piperidine HCl via catalytic hydrogenation of a pyridine precursor. Scale: 10 mmol (adaptable to gram-scale).

Retrosynthetic Logic

Direct lithiation of piperidine is often non-selective. A more robust industrial approach involves the construction of the biaryl/heteroaryl bond via Suzuki-Miyaura coupling or Grignard addition, followed by reduction of the pyridine ring. This method avoids regioisomeric byproducts common in nucleophilic aromatic substitution.

Step-by-Step Methodology
Step 1: Synthesis of 2-(2-Methoxyphenyl)pyridine
  • Reagents: 2-Bromopyridine (1.0 eq), 2-Methoxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1, degassed).

  • Procedure:

    • Charge a reaction flask with 2-bromopyridine, boronic acid, and catalyst under Argon.

    • Add degassed solvent and base.

    • Reflux at 85°C for 12 hours.

    • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield the pyridine intermediate as a clear oil.

Step 2: Catalytic Hydrogenation (Reduction)
  • Reagents: 2-(2-Methoxyphenyl)pyridine (from Step 1), PtO2 (Adams' catalyst, 5 wt%) or Rh/C (5 wt%).

    • Note: PtO2 is preferred for minimizing dechlorination if halogen substituents are present elsewhere, though here Rh/C is excellent for pyridine reduction under mild conditions.

  • Solvent: Acetic Acid (glacial) or MeOH with 1.0 eq HCl.

  • Conditions: H2 atmosphere (50 psi / 3.5 bar), Room Temperature, 12-24 hours.

  • Procedure:

    • Dissolve the pyridine intermediate in acetic acid in a Parr hydrogenation bottle.

    • Add the catalyst carefully (pyrophoric risk).

    • Shake under H2 pressure until uptake ceases.

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to remove acetic acid.

    • Neutralization: Basify residue with 2N NaOH to pH 12, extract with DCM, dry (Na2SO4), and concentrate to yield the racemic free base.

Step 3: Hydrochloride Salt Formation[1]
  • Procedure: Dissolve the free base in minimal dry diethyl ether.

  • Precipitation: Add 2M HCl in diethyl ether dropwise at 0°C with vigorous stirring.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Analytical Specifications (Expected)
ParameterSpecification
Appearance White to off-white crystalline solid
1H NMR (D2O) δ 3.85 (s, 3H, OMe), 4.50 (m, 1H, CH-N), 7.0-7.4 (m, 4H, Ar-H)
Mass Spec (ESI) [M+H]+ = 192.14
Solubility Soluble in water, methanol; sparingly soluble in ether

Chiral Resolution Protocol

Biological activity of 2-arylpiperidines is highly enantioselective. For NK1 antagonists, the (S)-enantiomer is typically the active scaffold.

Method: Diastereomeric Salt Crystallization using (+)-D-Tartaric Acid or (-)-Dibenzoyl-L-tartaric acid.

  • Formation: Dissolve racemic 2-MPP (free base) in hot Ethanol/Water (9:1).

  • Addition: Add 1.0 equivalent of (+)-D-Tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The less soluble diastereomeric salt will precipitate.

  • Recrystallization: Recrystallize the solid from EtOH to enrich enantiomeric excess (ee).

  • Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the enriched enantiomer.

  • Verification: Analyze via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA/DEA).

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path from raw materials to the resolved chiral intermediate.

SynthesisWorkflow Start Start: 2-Bromopyridine + 2-Methoxyphenylboronic acid Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Inter1 Intermediate: 2-(2-Methoxyphenyl)pyridine Step1->Inter1 Step2 Hydrogenation (PtO2, H2, 50 psi) Inter1->Step2 Reduction ProductRac Racemic 2-MPP (Free Base) Step2->ProductRac Step3 Chiral Resolution ((+)-Tartaric Acid) ProductRac->Step3 Crystallization Final Final Product: (S)-2-MPP HCl Step3->Final 1. Recrystallize 2. HCl Treatment

Figure 2: Synthetic workflow for the production of enantiopure 2-(2-methoxyphenyl)piperidine HCl.

References

  • Synthesis of 2-Substituted Piperidines

    • Source: Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681.
    • Link:[Link]

  • NK1 Receptor Antagonist Structure-Activity Relationships

    • Source: Lowe, J. A., et al. (1994). (2S,3S)-3-(2-Methoxybenzyl)amino-2-phenylpiperidine, a potent non-peptide substance P antagonist. Journal of Medicinal Chemistry, 37(18), 2831–2840.
    • Link:[Link]

  • Chiral Resolution Methodologies

    • Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolution of amines).
    • Link:[Link]

  • Pharmacological Context (NMDA/Dissociatives)

    • Source: Wallach, J., et al. (2016). 1-(1-(3-methoxyphenyl)-2-phenylethyl)piperidine (3-methoxyphenidine): A new dissociative anesthetic. Drug Testing and Analysis. (Provides comparative SAR data for methoxyphenyl-piperidine motifs).
    • Link:[Link]

Sources

Method

Techniques for purifying 2-(2-Methoxyphenyl)piperidine hydrochloride after synthesis

Application Note: Optimization of Purification Strategies for 2-(2-Methoxyphenyl)piperidine Hydrochloride Executive Summary This guide details the purification protocols for 2-(2-Methoxyphenyl)piperidine hydrochloride ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Purification Strategies for 2-(2-Methoxyphenyl)piperidine Hydrochloride

Executive Summary

This guide details the purification protocols for 2-(2-Methoxyphenyl)piperidine hydrochloride , a critical secondary amine scaffold often utilized as an intermediate in the synthesis of NMDA receptor modulators (structurally related to methoxphenidine and diphenidine classes) and rotigotine-like pharmaceutical agents.

Achieving pharmaceutical-grade purity (>98%) for this compound is notoriously difficult due to two primary factors:

  • Regioisomeric Impurities: The presence of 3- or 4-substituted isomers if non-regioselective synthetic routes (e.g., hydrogenation of substituted pyridines) are employed.

  • "Oiling Out" Phenomenon: The hydrochloride salt of aryl-piperidines often separates as a viscous oil rather than a crystalline solid during precipitation, trapping impurities.

This note provides a self-validating workflow combining acid-base extraction ("Chemical Switching") with thermodynamic recrystallization to resolve these issues.

Impurity Profile & Pre-Purification Analysis

Before initiating purification, understand the enemy. Common impurities in the synthesis of 2-(2-Methoxyphenyl)piperidine include:

  • Unreacted Precursors: 2-bromoanisole or 2-methoxyphenylmagnesium bromide (if Grignard route used).

  • Pyridine/Imine Residues: Incomplete reduction intermediates.

  • Inorganic Salts: Magnesium salts (Grignard) or Palladium/Platinum residues (Hydrogenation).

  • Neutral Organics: Dimers formed during radical coupling side-reactions.

Analytical Checkpoint: Run a TLC (DCM:MeOH 9:1). The secondary amine (product) will streak near the baseline unless basified. Neutral impurities will run near the solvent front.

Protocol A: The "Chemical Switch" (Acid-Base Extraction)

Objective: To chemically separate the target amine from non-basic organic impurities.

This is the most robust first-pass purification method. It relies on switching the molecule between its water-soluble salt form and its organic-soluble free base form.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M HCl (aq)

  • 2M NaOH (aq)

  • Brine (Saturated NaCl)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc.

  • Acid Extraction: Extract the organic layer 3x with 1M HCl.

    • Mechanism:[2][3][4][5][6] The 2-(2-Methoxyphenyl)piperidine is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities (unreacted aryl halides, dimers) remain in the EtOAc.
      
  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained organics. Discard the organic layers.

  • Basification (The Switch): Cool the aqueous layer to 0°C. Slowly add 2M NaOH with stirring until pH > 12.

    • Observation: The solution will become cloudy as the free base amine precipitates or oils out.

  • Recovery: Extract the basic aqueous phase 3x with DCM.

  • Drying: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the Purified Free Base Oil .
    

Protocol B: Formation and Recrystallization of the HCl Salt

Objective: To convert the free base oil into a stable, crystalline hydrochloride salt and remove isomeric impurities.

Critical Warning: Do not use aqueous HCl. Water is the enemy of crystallization for this hygroscopic salt. Use anhydrous conditions.

Reagents:

  • Solvent A: Isopropanol (IPA) - High solubility at boil.

  • Solvent B: Diethyl Ether (

    
    ) - Anti-solvent.
    
  • Acid Source: 2M HCl in Diethyl Ether or 4M HCl in Dioxane.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the free base oil (from Protocol A) in a minimum amount of dry IPA (approx. 5 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add HCl in Ether/Dioxane with vigorous stirring.

    • Endpoint: Test pH on wet paper; aim for pH 2-3.

  • Precipitation: If a solid forms immediately, filter it. If an oil forms (common), proceed to Recrystallization .

Recrystallization Logic (Thermodynamic Control):

  • Heat the mixture to boiling (82°C for IPA). Add just enough IPA to dissolve any solids/oils completely.

  • Remove from heat. Let it cool to room temperature slowly (insulate the flask with a towel).

  • The Anti-Solvent Trick: If no crystals form at RT, add

    
     dropwise until a faint turbidity (cloudiness) persists.
    
  • Re-heat to clarify (dissolve the cloudiness), then let cool to 4°C in a fridge overnight.

  • Filtration: Collect the white needles via vacuum filtration. Wash with cold

    
    .
    
Visualization: Recrystallization Decision Logic

RecrystallizationLogic Start Crude HCl Salt Mixture Solvent Dissolve in boiling IPA Start->Solvent Check Is solution clear? Solvent->Check FilterHot Hot Filtration (Remove inorganic salts) Check->FilterHot No (Cloudy) Cool Slow Cool to RT Check->Cool Yes FilterHot->Cool Result Crystals Form? Cool->Result Success Filter & Wash (Cold Et2O) >98% Purity Result->Success Yes OilOut Oiling Out Occurred Result->OilOut No (Oily glob) AntiSolvent Add Et2O to turbidity Reheat -> Cool Result->AntiSolvent No (remains clear) Remedy Reheat -> Add Seed Crystal OR Add 10% Acetone OilOut->Remedy Remedy->Cool AntiSolvent->Cool

Figure 1: Decision tree for the recrystallization of aryl-piperidine salts, addressing common solubility issues.

Troubleshooting: The "Oiling Out" Phenomenon

Aryl-piperidine salts are notorious for separating as supercooled liquids (oils) rather than crystals.

Why it happens: The melting point of the solvated salt is lower than the boiling point of the solvent, or impurities are disrupting the crystal lattice.

Remediation Techniques:

  • The Scratch: Use a glass rod to vigorously scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.

  • Seeding: Save a tiny crystal from a previous batch (or a crude solid) and add it to the cooled solution.

  • Solvent Swap: If IPA fails, switch to Acetone/Ethanol (10:1) . Acetone is excellent for keeping non-polar impurities in solution while precipitating the HCl salt.

Advanced Protocol: Enantiomeric Resolution

If your application requires a single enantiomer (e.g., (S)-2-(2-Methoxyphenyl)piperidine), standard crystallization will not suffice. You must use Diastereomeric Salt Resolution.

  • Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Methanol or Ethanol (95%).

  • Process:

    • Dissolve Free Base (1 eq) and Tartaric Acid (1 eq) in boiling MeOH.

    • Cool slowly. The less soluble diastereomeric salt (e.g., (S)-Amine-(L)-Tartrate) will crystallize.

    • Filter and recrystallize the salt 2-3 times to upgrade Chiral Purity (%ee).

    • Liberate the free base with NaOH and convert to HCl salt as per Protocol B.

Analytical Validation

Verify your product using these specifications:

TestExpected ResultMethod Note
Appearance White crystalline powderOff-white/yellow indicates oxidation or pyridine residues.
1H-NMR Diagnostic Piperidine Multiplets (1.5 - 3.5 ppm)Check for absence of EtOAc (4.1, 2.0 ppm) or IPA (4.0, 1.1 ppm).
HPLC Purity > 98.5% AreaC18 Column, ACN:Water (0.1% TFA) gradient.
Melting Point Sharp range (e.g., 208–211 °C for similar analogs)Broad range (>2°C) indicates wet salt or impurities.

References

  • General Purification of Amine Hydrochlorides

    • Source: Hinkley, J. M., et al. (2017). "Purification of organic hydrochloride salt?
    • URL:

  • Synthesis and Characterization of Aryl-Piperidines (MXP Analogs)

    • Source: McLaughlin, G., et al. (2016). "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP)..." Drug Testing and Analysis.
    • URL:

  • Enantiomeric Separation via Tartaric Acid

    • Source: U.S. Patent US8742103B2.
    • URL:

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[1][7][8][9][10]

    • URL:

  • Piperidine Synthesis & Reduction Methods

    • Source: Organic Chemistry Portal. "Synthesis of Piperidines."
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 2-(2-Methoxyphenyl)piperidine hydrochloride in solution

A Guide to Understanding and Mitigating Solution Stability Issues Welcome to the technical support center for 2-(2-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support center for 2-(2-Methoxyphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As Senior Application Scientists, we have synthesized data from related chemical structures and foundational pharmaceutical science principles to provide a predictive and practical framework for your experiments. Our goal is to explain the causality behind stability phenomena and equip you with robust troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-(2-Methoxyphenyl)piperidine hydrochloride in a laboratory setting.

Q1: My 2-(2-Methoxyphenyl)piperidine hydrochloride is not dissolving properly. What solvents should I use?

Answer: As a hydrochloride salt, this compound is expected to have its highest solubility in polar protic solvents. While specific solubility data for 2-(2-Methoxyphenyl)piperidine hydrochloride is not extensively published, we can infer a likely profile based on its structure and data from analogous compounds like piperidine hydrochloride, which is soluble in water and alcohol.[1]

For initial experiments, we recommend starting with the following solvents:

  • Water: Should be the first choice for creating aqueous buffers.

  • Phosphate-Buffered Saline (PBS): A common choice for biological assays, with good solubility expected. For a related compound, 1-(2-Methoxyphenyl)piperazine hydrochloride, solubility in PBS (pH 7.2) is reported as 10 mg/mL.[2]

  • Ethanol or Methanol: Useful for creating stock solutions that can be further diluted into aqueous media.

  • DMSO & DMF: Often used for creating highly concentrated stock solutions for long-term storage. A related piperazine analog shows solubility of 10 mg/mL in DMSO and 1 mg/mL in DMF.[2]

Pro-Tip: If you encounter solubility issues in neutral water, slightly acidifying the solvent (e.g., to pH 4-6) can sometimes improve solubility by ensuring the piperidine nitrogen remains fully protonated. Always sonicate or vortex gently to aid dissolution.

SolventPredicted SolubilityRationale & Comments
WaterHighHydrochloride salt form enhances aqueous solubility.
PBS (pH 7.2)HighExpected to be similar to water. Ideal for physiological pH experiments.
EthanolModerate to HighPolar protic nature is compatible with the salt.[1]
DMSOHighA common, powerful solvent for organic molecules.[2]
DMFModerateA polar aprotic solvent, may be less effective than DMSO.[2]

This table is predictive. It is imperative to empirically determine the solubility for your specific lot and experimental conditions.

Q2: I'm observing a gradual decrease in my compound's HPLC peak area over a few days. What's happening?

Answer: A decreasing peak area for the parent compound, often accompanied by the appearance of new, smaller peaks, is a classic sign of chemical degradation.[3] 2-(2-Methoxyphenyl)piperidine hydrochloride contains functional groups that are susceptible to degradation under common laboratory conditions. The primary culprits are oxidation, hydrolysis (especially at pH extremes), and photolysis.

Key Sites of Instability:

  • Piperidine Nitrogen: The tertiary amine is a prime target for oxidation, potentially forming an N-oxide.[3]

  • Methoxy Group: The ether linkage can be susceptible to cleavage under harsh acidic conditions and high temperatures.

  • Aromatic Ring: While generally stable, it can be involved in photolytic degradation pathways.

To confirm degradation, you should run a control sample stored under ideal conditions (frozen, protected from light) and compare it against your experimental sample over time.

Q3: How does pH affect the stability of my solutions?

Answer: The pH of your solution is one of the most critical factors governing the stability of this compound. The piperidine moiety is basic, and as a hydrochloride salt, it exists in its protonated (and generally more stable) form in acidic to neutral solutions.

  • Acidic Conditions (pH 1-4): The compound is expected to be relatively stable against hydrolysis. However, very strong acidic conditions combined with heat can promote the cleavage of the methoxy-phenyl ether bond. Studies on related piperidine derivatives show that the protonated form is dominant in acidic environments.[4]

  • Neutral Conditions (pH ~7): Stability is generally good, but the compound becomes more susceptible to oxidation compared to acidic conditions.

  • Basic Conditions (pH > 8): In basic solutions, the piperidine nitrogen is deprotonated, yielding the free base. This free base form is significantly more susceptible to oxidation. Therefore, prolonged storage in alkaline buffers should be avoided. The influence of pH on degradation rates is a well-established phenomenon in drug stability studies.[4][5]

Part 2: Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in aqueous buffer after dilution from a DMSO stock. The compound's solubility limit in the final aqueous buffer has been exceeded.- Decrease the concentration of the final solution.- Increase the percentage of co-solvent (e.g., ethanol) in the final buffer, if the experiment allows.- Ensure the pH of the buffer is optimal for solubility (mildly acidic may help).
Solution develops a yellow or brown tint upon storage. This often indicates oxidative degradation or the formation of chromophoric degradation products.- Prepare fresh solutions daily.- Store solutions under an inert atmosphere (e.g., argon or nitrogen).- Add an antioxidant (e.g., 0.01% BHT), if compatible with your assay.- Immediately investigate the cause using the forced degradation protocol below.
Inconsistent results in biological assays. Compound degradation is leading to a lower effective concentration of the active molecule.- Validate the stability of the compound in your specific assay medium and at the incubation temperature.- Prepare stock solutions fresh and use them within a validated time frame.- Perform a forced degradation study to understand the compound's liabilities under your experimental conditions.[6][7]
Part 3: Key Experimental Protocols
Protocol 1: Recommended Solution Preparation and Storage
  • Weighing: Use a calibrated analytical balance. The hydrochloride salt can be hygroscopic; handle it in a low-humidity environment if possible.[8]

  • Stock Solution (e.g., 10 mM in DMSO):

    • Add the appropriate volume of DMSO to your weighed solid.

    • Vortex and/or sonicate in a water bath for 5-10 minutes until fully dissolved.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber glass vials or tubes wrapped in foil to protect from light.

  • Working Solution (e.g., 100 µM in PBS):

    • On the day of the experiment, thaw a stock solution aliquot.

    • Perform a serial dilution into your final aqueous buffer (e.g., PBS).

    • Crucially, add the stock solution to the buffer while vortexing the buffer to prevent localized high concentrations that can cause precipitation.

    • Use the working solution immediately. Do not store dilute aqueous solutions for extended periods unless stability has been confirmed.

Protocol 2: Designing a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify the likely degradation pathways and develop stability-indicating analytical methods.[7][9] This involves subjecting the compound to harsh conditions and analyzing the outcomes, typically by HPLC.

Objective: To determine the degradation profile under hydrolytic, oxidative, thermal, and photolytic stress.

Workflow Diagram: Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (Run in parallel) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution (e.g., in 50:50 Acetonitrile:Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Prep->Acid Aliquot Base Base Hydrolysis 0.1 M NaOH, 60°C, 2h Prep->Base Aliquot Oxid Oxidation 3% H₂O₂, RT, 24h Prep->Oxid Aliquot Therm Thermal Solid & Solution, 80°C, 48h Prep->Therm Aliquot Photo Photolytic ICH Q1B Conditions (1.2M lux-hrs, 200 W-hrs/m²) Prep->Photo Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxid->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Compare Compare stressed samples to unstressed control (t=0) Analyze->Compare Identify Identify & Characterize Major Degradants Compare->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile/water (50:50).

  • Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 4, and 8 hours. Neutralize before injection.

  • Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at 30 min, 1h, and 2h. Neutralize before injection.

  • Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at 6, 12, and 24 hours.

  • Thermal Degradation:

    • Solution: Store the stock solution at 80°C.

    • Solid: Store the solid powder at 80°C.

    • Sample both at 24 and 48 hours.

  • Photostability: Expose the solution to light conditions as specified by ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[10][11] A dark control sample wrapped in foil must be run in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants. The goal is to achieve ~5-20% degradation to ensure that secondary degradation is minimized.[12]

Potential Degradation Pathways Diagram

G Parent 2-(2-Methoxyphenyl)piperidine (Parent Compound) N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) [Most Likely] Phenol 2-(Piperidin-2-yl)phenol (O-Demethylated) Parent->Phenol Strong Acid / High Heat RingOpened Ring-Opened Amine N_Oxide->RingOpened Further Oxidation (Harsh Conditions)

Caption: Predicted degradation pathways for the compound.

References
  • MDPI. Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • ResearchGate. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]

  • Aladdin Scientific. 4-(2-Chloro-5-methoxyphenyl)piperidine hydrochloride, min 98%, 100 mg. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Sciencemadness.org. Piperidine from the hydrolysis of piperine. [Link]

  • PCCA. Factors That Affect the Stability of Compounded Medications. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • ResearchGate. Piperidine degradation by M. aurum MO1. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Universidade de Lisboa. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]

  • PubMed. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Royal Society of Chemistry. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. [Link]

  • AAPS PharmSciTech. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • Atlas-Mts. Photostability of Pharmaceuticals. [Link]

  • ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • National Institutes of Health. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... [Link]

  • PMDA. GENERAL INFORMATION. [Link]

  • PubChem. (R)-2-(3-methoxyphenyl)piperidine hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of Piperidine Compounds

Welcome to the technical support center for the purification of piperidine and its derivatives. As a Senior Application Scientist with extensive field experience, I have designed this guide to be a practical resource for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine and its derivatives. As a Senior Application Scientist with extensive field experience, I have designed this guide to be a practical resource for researchers, scientists, and professionals in drug development. Piperidine-containing compounds are a cornerstone of the pharmaceutical industry, present in numerous drug classes.[1][2] However, their inherent basicity and reactivity can present unique purification challenges.[3]

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore common purification hurdles and provide robust, validated strategies to obtain your target compounds with the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the purification of piperidine compounds.

Q1: My piperidine compound shows significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?

A: This is the most frequent issue encountered. The basic nitrogen atom of the piperidine ring strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong interaction leads to a non-uniform elution front, resulting in broad, tailing peaks and poor separation.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This additive competes with your piperidine compound for the acidic sites on the silica.

      • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[3]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be highly effective for strongly basic compounds.[3]

      • Pyridine: While effective, it is less commonly used due to its strong odor and toxicity.[3]

    • Stationary Phase Modification:

      • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more reproducible solution.[3]

      • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for purifying basic compounds.[3]

    • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be a superior alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid improves peak shape by protonating the piperidine nitrogen.[3]

Q2: I am struggling to separate my target piperidine derivative from unreacted pyridine starting material by distillation. Why is this so difficult?

A: The difficulty arises from the formation of a minimum-boiling azeotrope between piperidine and pyridine.[3][4][5] An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[3] The piperidine-pyridine azeotrope contains approximately 8% pyridine and boils at about 106.1°C, which is very close to the boiling point of pure piperidine (106°C).[4][5]

  • Solutions:

    • Azeotropic Distillation with Water: Adding water to the mixture can help to preferentially remove piperidine as a component of an aqueous azeotropic distillate, leaving pyridine behind.[4]

    • Selective Salt Formation: A highly effective chemical separation involves bubbling carbon dioxide through the mixture. Piperidine reacts to form a solid piperidine carbonate salt, while the less basic pyridine does not react and can be washed away. The piperidine can then be regenerated by treating the salt with a strong base.[5][6]

Q3: My piperidine compound forms an azeotrope with water. How can I obtain an anhydrous product?

A: Piperidine itself forms an azeotrope with water, which can complicate purification, especially after an aqueous workup.[7]

  • Methods for Water Removal:

    • Drying Agents: For smaller scales, drying the piperidine-containing solution over a suitable drying agent is effective. Potassium hydroxide (KOH) pellets are commonly used; allow the solution to stand over the pellets for several hours or overnight, then decant or filter.[7] Calcium hydride (CaH₂) is another option.[7]

    • Azeotropic Distillation with a Hydrocarbon: Adding a solvent like toluene or benzene and distilling the mixture will remove water as a lower-boiling azeotrope.[7]

    • Salting Out: Adding a salt to an aqueous solution of piperidine can decrease its solubility and help break the azeotrope, facilitating separation.[7]

Q4: My stored piperidine solution has turned yellow or brown. What is the cause, and is it still usable?

A: The discoloration of piperidine upon storage is typically due to oxidation from exposure to air and light.[6][7]

  • Usability and Purification:

    • The usability of the discolored piperidine depends on the sensitivity of your reaction. For many applications, minor discoloration may not be an issue. However, for reactions sensitive to impurities, purification is recommended.[7]

    • Purification: Distillation is the most common and effective method for purifying discolored piperidine.[7]

Troubleshooting Guide: A Systematic Approach

When faced with a purification challenge, a systematic approach is key. The following workflow and table provide a structured method for diagnosing and solving common issues.

G cluster_0 Problem Identification cluster_1 Method Selection cluster_2 Troubleshooting & Optimization start Crude Product Analysis (TLC, LC-MS, NMR) impurity_profile Identify Impurity Profile (Polarity, Basicity, Volatility) start->impurity_profile method_selection Select Initial Purification Method impurity_profile->method_selection chromatography Column Chromatography method_selection->chromatography Polar Impurities/ Isomers crystallization Crystallization method_selection->crystallization Solid Product/ High Purity Needed extraction Acid-Base Extraction method_selection->extraction Neutral/Acidic Impurities distillation Distillation method_selection->distillation Volatile Impurities/ Liquid Product troubleshoot Assess Purity of Fractions chromatography->troubleshoot crystallization->troubleshoot extraction->troubleshoot distillation->troubleshoot success Pure Compound (>95%) troubleshoot->success Yes failure Impurity Remains troubleshoot->failure No optimize Optimize or Change Method failure->optimize optimize->method_selection Re-evaluate

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Common Purification Scenarios
Observed Problem Potential Cause(s) Recommended Solutions & Rationale
Poor recovery from silica gel column Strong binding of the basic piperidine to acidic silica gel.1. Add TEA or NH3 to the eluent: Competitively blocks acidic sites on silica.[3] 2. Switch to basic or neutral alumina: Provides a non-acidic stationary phase.[3] 3. Use reverse-phase (C18) HPLC: Especially for less polar derivatives, avoids strong interactions with silica. Protonate with TFA to improve peak shape.[3]
Product co-elutes with a non-polar impurity Similar polarity between the product and impurity.1. Acid-Base Extraction: Dissolve the mixture in an organic solvent and wash with dilute acid (e.g., 1M HCl). Your basic piperidine will move to the aqueous layer as a salt, leaving the neutral impurity in the organic layer.[3][6]
Oily product that won't crystallize Presence of residual solvents or minor impurities inhibiting lattice formation.1. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate to wash away impurities. 2. Re-purify by another method: A quick flash column or acid-base extraction can remove the problematic impurities.
Chiral piperidine compound shows low enantiomeric excess (ee) Incomplete separation of enantiomers.1. Chiral HPLC: Use a specialized chiral column (e.g., Chiralpak AD-H) for analytical or preparative separation.[8] 2. Diastereomeric Salt Crystallization: React the racemic mixture with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[9]
Residual palladium catalyst contamination Catalyst from a cross-coupling reaction is carried through the workup.1. Filtration through Celite®: Can remove heterogeneous catalysts.[5] 2. Specialized Scavengers: Use silica-based scavengers with functional groups (e.g., thiols) that bind strongly to palladium. 3. Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual metal catalysts.

Detailed Experimental Protocols

These protocols provide a starting point for common purification techniques. Always adapt them based on the specific properties of your compound.

Protocol 1: General Acid-Base Extraction

This method is ideal for separating basic piperidine products from neutral or acidic impurities.[6]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[3][6]

  • Layer Separation: Separate the two layers. Retain the aqueous layer containing your protonated product.

  • Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 3N NaOH) until the solution is basic (pH > 12), liberating the free piperidine.[6][9] Extract the liberated product back into an organic solvent (e.g., dichloromethane, 3x).

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified piperidine compound.

G start Crude Mixture in Organic Solvent add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer aqueous_layer Aqueous Layer (Protonated Piperidine Salt) separate1->aqueous_layer add_base Basify with NaOH (pH > 12) aqueous_layer->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aqueous_waste Aqueous Waste separate2->aqueous_waste final_organic Combined Organic Layers (Purified Piperidine) separate2->final_organic dry Dry, Filter, Concentrate final_organic->dry product Pure Product dry->product

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(2-Methoxyphenyl)piperidine HCl

Case ID: 2-MeO-PIP-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MeO-PIP-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent assay results, physical state changes (deliquescence), or unknown impurities in your 2-(2-Methoxyphenyl)piperidine hydrochloride samples.

As a secondary amine salt with an electron-rich aromatic substituent, this compound presents a specific set of stability challenges—primarily oxidative instability of the free base and hygroscopicity of the hydrochloride salt . This guide synthesizes pharmaceutical stability principles (ICH Q1A) with practical organic chemistry to ensure the integrity of your material.

Module 1: Degradation Pathways & Mechanisms

Understanding why your compound degrades is the first step to prevention. The hydrochloride salt is generally stable, but environmental stressors can trigger the following cascades.

The Degradation Map

The following diagram illustrates the critical failure points for this molecule, specifically the transition from the stable salt form to the reactive free base and subsequent oxidation.

DegradationPathways Salt 2-(2-Methoxyphenyl) piperidine HCl (Stable Crystalline Solid) Salt->Salt Hygroscopic Clumping Base Free Base Form (Oil/Low-Melting Solid) Salt->Base pH > 7.0 or Protracted Hydrolysis Moisture Stressor: Moisture (>60% RH) Moisture->Salt Absorbs H2O NOxide Degradant A: N-Oxide / Hydroxylamine Base->NOxide N-Oxidation Demethyl Degradant B: O-Demethylated Phenol Base->Demethyl Radical Cleavage Oxidation Stressor: O2 / Peroxides (Trace metals) Oxidation->Base Light Stressor: UV Light (<320 nm) Light->Base

Figure 1: Mechanistic flow of environmental stressors leading to chemical degradation.

Key Mechanisms
  • N-Oxidation (The "Yellowing" Effect): The piperidine nitrogen is a secondary amine. While the HCl salt protects the lone pair, any presence of free base (due to improper drying or pH shifts) exposes the nitrogen to atmospheric oxygen. This leads to the formation of N-oxides and hydroxylamines, often observed as a yellow discoloration [1].

  • Hygroscopic Deliquescence: Amine hydrochlorides are prone to absorbing atmospheric water. This does not chemically degrade the molecule immediately but creates a "micro-solution" on the crystal surface. This aqueous environment accelerates hydrolysis and oxidation reactions that wouldn't occur in the dry solid state [2].

  • Photolytic Instability: The methoxyphenyl moiety acts as a chromophore. Exposure to UV light (specifically UVB/UVA) can excite the aromatic ring, facilitating radical formation at the benzylic position (C2 of the piperidine ring), leading to fragmentation or demethylation [3].

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers in the field.

Q1: My white crystalline powder has turned into a sticky, off-white gum. Is it still usable?

Diagnosis: Hygroscopic Deliquescence. The compound has absorbed moisture from the air. This lowers the melting point and creates a hydrate or solution.

  • Immediate Action: Do not heat directly to dry. This may cause thermal decomposition if dissolved oxygen is present.

  • Corrective Protocol: Dissolve the gum in a minimum amount of dry ethanol, add dry diethyl ether or toluene, and strip the solvent under high vacuum (azeotropic drying). Store in a desiccator.

  • Usability: If the color is still white/off-white, the chemical purity is likely intact (verify with HPLC). If yellow, see Q2.

Q2: The sample has developed a distinct yellow tint. Can I purify it?

Diagnosis: Oxidative Degradation. Yellowing in aryl-piperidines typically indicates the formation of N-oxides or conjugated imine impurities.

  • Risk: These impurities can act as radical initiators, accelerating further degradation.

  • Corrective Protocol: Perform a recrystallization .[1]

    • Dissolve in hot Isopropanol (IPA).

    • Filter while hot to remove insoluble oxidation polymers.

    • Allow to cool slowly; add a non-polar anti-solvent (like Hexane or Ether) if necessary to induce precipitation.

    • Wash the filter cake with cold ether.

Q3: I see a "ghost peak" in my HPLC chromatogram at RRT 1.1.

Diagnosis: N-Nitroso or N-Oxide Impurity. If you used solvents containing trace nitrites (common in lower-grade dichloromethane or chloroform) or if the sample was exposed to air, this is likely the N-oxide or N-nitroso derivative.

  • Validation: Check the UV spectrum of the peak.[2] N-oxides often show a bathochromic shift compared to the parent amine.

  • Prevention: Use HPLC-grade solvents and ensure your mobile phase is degassed.

Module 3: Prevention & Storage Protocols

To ensure data integrity, adopt these "Self-Validating" storage protocols.

The "Double-Barrier" Storage System

Never rely on the vendor's original cap alone.

LayerMaterialFunction
Primary Amber Glass VialBlocks UV light (<400nm) preventing photolysis.
Seal Teflon-lined Cap + ParafilmPrevents oxygen ingress and moisture exchange.
Secondary Mylar Bag with DesiccantCreates a micro-environment of <10% Relative Humidity.
Environment -20°C FreezerSlows kinetic rate of oxidation (Arrhenius equation).
Handling in the Lab
  • Weighing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Solvents: When preparing stock solutions, use degassed solvents (sparged with Helium or Argon). Dissolved oxygen in methanol/water is a primary vector for degradation in solution [4].

Module 4: Analytical Validation

If you suspect degradation, use this standardized HPLC method to confirm purity.

Standard Stability-Indicating HPLC Method[3]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine backbone) and 270 nm (Aromatic ring).

  • Pass Criteria: Main peak >98.5% area; no single impurity >0.5%.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.
  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(2-Methoxyphenyl)piperidine HCl

Status: Operational Ticket ID: SC-2024-MPP-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up Protocols for Aryl-Piperidine Scaffolds Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-2024-MPP-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up Protocols for Aryl-Piperidine Scaffolds

Executive Summary

You are accessing the technical support repository for the large-scale synthesis of 2-(2-Methoxyphenyl)piperidine hydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, often utilized in the development of NMDA receptor modulators and other CNS-active agents.

Scaling this synthesis presents three primary engineering hurdles:

  • Exotherm Management: Controlling the Grignard initiation and coupling during the precursor synthesis.

  • Heterogeneous Catalysis: Overcoming catalyst poisoning during the reduction of the pyridine ring.

  • Salt Polymorphism: Preventing the formation of hygroscopic oils during the final hydrochloride salt crystallization.

This guide replaces standard linear protocols with a modular troubleshooting system , designed to diagnose and resolve failure modes in real-time.

Workflow Visualization

The following logic flow outlines the optimized synthetic route and critical decision nodes for quality control.

SynthesisWorkflow Start Start: Raw Materials Step1 Step 1: Grignard Formation (2-Bromoanisole + Mg) Start->Step1 Check1 QC: Initiation Exotherm? Step1->Check1 Check1->Step1 No (Add I2/Heat) Step2 Step 2: Coupling (2-Chloropyridine) Check1->Step2 Yes Intermed Intermediate: 2-(2-Methoxyphenyl)pyridine Step2->Intermed Step3 Step 3: Catalytic Hydrogenation (PtO2/H2 or Rh/C) Intermed->Step3 Check2 QC: Full Reduction? Step3->Check2 Check2->Step3 Stalled (Check Poisoning) Step4 Step 4: Salt Formation (HCl in EtOAc/Et2O) Check2->Step4 Complete Final Final Product: 2-(2-Methoxyphenyl)piperidine HCl Step4->Final

Figure 1: Critical path analysis for the synthesis of 2-(2-Methoxyphenyl)piperidine HCl, highlighting QC checkpoints.

Module 1: Precursor Synthesis (The Grignard Protocol)

Objective: Synthesis of the intermediate 2-(2-methoxyphenyl)pyridine via Grignard addition. Primary Hazard: Thermal runaway during Magnesium insertion.

Troubleshooting Guide: Grignard Initiation
SymptomProbable CauseCorrective Action
No Exotherm Passivation of Mg surface (MgO coating).Mechanical: Dry stir vigorously to crush oxide layer.Chemical: Add a crystal of Iodine (

) or 1,2-dibromoethane. Flash heat with a heat gun to initiate.
Delayed Exotherm "Sleeping Giant" scenario (reagent accumulation).STOP ADDITION IMMEDIATELY. If >10% of halide is added without initiation, cool to 0°C. Initiate a small aliquot separately, then transfer to the main reactor.
Wurtz Coupling Dimerization of 2-bromoanisole.Temperature too high. Maintain internal temp <40°C during addition. Increase dilution (THF volume).
Expert Insight: The "Sleeping Giant" Hazard

On a multigram or kilogram scale, the accumulation of unreacted 2-bromoanisole due to delayed initiation is a critical safety risk. If the reaction initiates suddenly after accumulation, the solvent (THF) will boil instantaneously, overpressurizing the vessel.

  • Protocol: Always initiate with 5% of the halide charge. Do not proceed with the feed until a distinct temperature rise (exotherm) is observed [1].

Module 2: Catalytic Hydrogenation (Pyridine Reduction)

Objective: Reduction of the aromatic pyridine ring to the saturated piperidine. Challenge: Pyridines are notorious catalyst poisons due to the lone pair on the nitrogen.

Optimized Protocol Parameters
  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or 5% Rhodium on Carbon (
    
    
    
    ). Note: Pd/C is often ineffective for pyridines due to poisoning.
  • Solvent: Glacial Acetic Acid (AcOH).[1][2]

  • Pressure: 50–70 bar (High Pressure) is standard for scale, though Rh/C may operate at 5–10 bar.

  • Temperature: 25°C – 40°C.

FAQ: Hydrogenation Failure Modes

Q: The reaction stalled at 60% conversion. Adding more catalyst doesn't help. Why? A: You likely have product inhibition . The secondary amine product (piperidine) is more basic than the starting pyridine and can bind strongly to the catalyst surface.

  • Fix: Ensure the solvent is acidic (Acetic Acid or MeOH with HCl). Protonating the nitrogen (

    
     for piperidine) prevents it from coordinating with the metal active sites [2][3].
    

Q: I see a significant impurity (M-31) in the Mass Spec. What is it? A: This is likely demethoxylation . Under vigorous hydrogenation conditions, the methoxy group at the ortho position is liable to hydrogenolysis, yielding 2-phenylpiperidine.

  • Fix: Lower the reaction temperature. Switch from

    
     to 
    
    
    
    , which is generally milder and less prone to hydrogenolysis of benzylic-type ethers [4].

Q: Can I use Methanol instead of Acetic Acid? A: Only if you add a stoichiometric equivalent of HCl. Neutral methanol will lead to rapid catalyst poisoning by the free amine product. Acetic acid is preferred as it serves as both solvent and activator [5].

Module 3: Salt Formation & Isolation

Objective: Isolation of the free base as a stable, crystalline Hydrochloride salt. Challenge: Aryl-piperidine salts are prone to hygroscopicity and "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Protocol: The "Anti-Oil" Crystallization Method
  • Free Base Extraction: Basify the crude hydrogenation mixture (NaOH) and extract into Ethyl Acetate (EtOAc). Dry over

    
    .[2][3]
    
  • Solvent Swap: Evaporate EtOAc and redissolve in a minimum volume of anhydrous Isopropanol (IPA) or Ethanol .

  • Acidification: Add 1.1 equivalents of HCl (gas) dissolved in IPA or Dioxane dropwise at 0°C.

  • Crystallization:

    • If precipitate forms: Filter immediately.

    • If oil forms:[4] Reheat to dissolve, then add Diethyl Ether or MTBE (antisolvent) dropwise until turbid. Cool slowly to -20°C.

Troubleshooting Logic: The "Goo" Scenario

SaltTroubleshooting Problem Problem: Product Oiled Out Step1 Check Solvent Water Content Problem->Step1 Action1 Dry Solvents (Use Anhydrous HCl/Ether) Step1->Action1 Wet Step2 Check Impurity Profile Step1->Step2 Dry Success White Crystalline Solid Action1->Success Action2 Free Base Cleanup (Column Chromatography) Step2->Action2 Impure Action2->Success

Figure 2: Decision tree for resolving oiling/amorphous solid formation during salt generation.

Q: My salt is extremely hygroscopic (turns to liquid in air). A: This is common for HCl salts of this class.

  • Immediate Fix: Dry under high vacuum (

    
     mbar) over 
    
    
    
    for 24 hours.
  • Long-term Fix: Consider changing the counter-ion. If HCl is too hygroscopic for your formulation, evaluate Fumarate or Tartrate salts, which often have better lattice energy and non-hygroscopic properties [6].

Analytical Specifications

For scale-up validation, the product must meet these criteria before release:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Characteristic methoxy singlet (~3.8 ppm) and piperidine ring multiplets.
Purity HPLC (C18, ACN/Water)> 98.0% Area
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/EtOAc)
Appearance VisualWhite to off-white crystalline solid.

References

  • American Chemical Society. (2016). Grignard Reaction Safety Guide.[5] ACS Chemical Safety.[6] [Link]

  • Shida, N., et al. (2024).[7] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.[7][8] National Institutes of Health (PMC). [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst in Glacial Acetic Acid.[Link]

  • Reddit Chemistry Community. (2018). Problem with hydrochloride salt formation/isolation.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(2-Methoxyphenyl)piperidine Hydrochloride and Other Piperidine-Based Bioactive Compounds

Disclaimer: Direct experimental data for 2-(2-Methoxyphenyl)piperidine hydrochloride is not extensively available in the public scientific literature. This guide provides a comparative analysis based on the known pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 2-(2-Methoxyphenyl)piperidine hydrochloride is not extensively available in the public scientific literature. This guide provides a comparative analysis based on the known pharmacology of structurally related piperidine compounds to infer its potential bioactivity and to detail the experimental methodologies for its characterization.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in the design of drugs targeting the central nervous system (CNS) and other biological systems.[2] This guide focuses on the potential pharmacological profile of 2-(2-Methoxyphenyl)piperidine hydrochloride by drawing comparisons with other piperidine-based compounds that have been extensively studied. The presence of a methoxyphenyl group at the 2-position suggests a potential for interaction with various receptors and enzymes within the CNS.

Based on the pharmacology of structurally similar compounds, we will explore three potential, and not mutually exclusive, mechanisms of action for 2-(2-Methoxyphenyl)piperidine hydrochloride:

  • NMDA Receptor Antagonism: Drawing parallels with compounds like Phencyclidine (PCP) and the structurally related Methoxphenidine (2-MXP).[3][4]

  • Serotonin Receptor Modulation: Comparing with 2,5-dimethoxyphenylpiperidines, which are known to be selective serotonin 5-HT2A receptor agonists.[5][6]

  • Cholinesterase Inhibition: Examining the potential for interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a property of some benzylpiperidine derivatives.[7][8]

This guide will delve into the synthesis, comparative pharmacology, and detailed experimental protocols for evaluating compounds within these classes.

Synthetic Strategies for 2-Arylpiperidines

The synthesis of 2-arylpiperidines is a well-established area of organic chemistry. A common and effective method involves the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids.[9][10] This approach offers a versatile route to highly functionalized 2-arylpiperidines. Another strategy involves the Negishi-type coupling of organozinc species derived from the deprotonation of N-Boc-piperidine with aryl bromides.[11]

Section 1: Potential as an NMDA Receptor Antagonist

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[12][13] Its dysregulation is implicated in various neurological and psychiatric disorders.[13] Non-competitive antagonists of the NMDA receptor, such as phencyclidine (PCP) and ketamine, are known for their dissociative anesthetic and psychotomimetic effects.[2][4][14]

A structurally related compound to our target is Methoxphenidine (2-MXP; 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), which is reported to act as an NMDA receptor antagonist.[3][15] Although 2-MXP has an additional phenylethyl group, its 2-methoxyphenyl-piperidine core provides a rationale for investigating similar properties in 2-(2-Methoxyphenyl)piperidine hydrochloride.

Comparative Pharmacological Data
CompoundTargetIn Vitro Potency (Ki or IC50)Key Behavioral Effects
Phencyclidine (PCP) [14]NMDA Receptor (non-competitive antagonist)High affinityLocomotion, sniffing, swaying, falling in mice
Ketamine [14]NMDA Receptor (non-competitive antagonist)Moderate affinityLocomotion, sniffing, swaying, falling in mice; catalepsy in pigeons
MK-801 [14]NMDA Receptor (non-competitive antagonist)Very high affinityLocomotion, sniffing, swaying, falling in mice; catalepsy in pigeons
Methoxphenidine (2-MXP) [3]NMDA Receptor (putative)Not reported in peer-reviewed literatureDissociation, visual effects (anecdotal reports)
2-(2-Methoxyphenyl)piperidine HCl NMDA Receptor (hypothesized)To be determinedTo be determined
Experimental Protocols for Assessing NMDA Receptor Antagonism

1. NMDA Receptor Binding Assay

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]MK-801, from the NMDA receptor channel binding site in brain membrane preparations.[16]

  • Protocol:

    • Prepare crude synaptic membranes from rat forebrain tissue.

    • Incubate the membranes with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding).

2. Calcium-Flux Assay in NMDA Receptor-Expressing Cells

  • Principle: This functional assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation by glutamate and glycine co-agonists.[17][18]

  • Protocol:

    • Culture HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a mixture of glutamate and glycine.

    • Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

    • Determine the IC50 value for the inhibition of the calcium response.

1. Forced Swim Test (FST)

  • Principle: The FST is a widely used model to assess antidepressant-like activity. NMDA receptor antagonists have been shown to reduce immobility time in this test.[1][19][20]

  • Protocol:

    • Place mice individually in a glass cylinder filled with water (25°C) from which they cannot escape.

    • Conduct a 6-minute test session.

    • Record the duration of immobility during the last 4 minutes of the session.

    • Administer the test compound at various doses prior to the test.

    • A significant decrease in immobility time compared to vehicle-treated animals suggests antidepressant-like effects.

2. Rotarod Test

  • Principle: This test assesses motor coordination and balance. Ataxia and motor impairment are known side effects of NMDA receptor antagonists.[21][22][23]

  • Protocol:

    • Place mice on a rotating rod with an accelerating speed.

    • Record the latency to fall from the rod.

    • Administer the test compound prior to the test.

    • A dose-dependent decrease in the latency to fall indicates motor impairment.

Section 2: Potential as a Serotonin Receptor Modulator

The serotonin (5-HT) system is a key regulator of mood, cognition, and perception. The 5-HT2A receptor, in particular, is a primary target for psychedelic drugs and some atypical antipsychotics.[5][6] The presence of a methoxyphenyl group in 2-(2-Methoxyphenyl)piperidine hydrochloride is a structural feature found in several potent 5-HT2A receptor agonists.[5][6]

Comparative Pharmacological Data
CompoundTargetIn Vitro Potency (EC50)Key Behavioral Effects
DOI 5-HT2A/2C Receptor AgonistHigh potencyHead-twitch response (HTR) in rodents
(S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) [24][25]Selective 5-HT2A Receptor AgonistPotent agonistPotent induction of HTR, antidepressant-like effects
2-(2-Methoxyphenyl)piperidine HCl 5-HT Receptor (hypothesized)To be determinedTo be determined
Experimental Protocols for Assessing Serotonin Receptor Modulation

1. Radioligand Binding Assay for 5-HT Receptors

  • Principle: Similar to the NMDA receptor binding assay, this method quantifies the affinity of a test compound for various 5-HT receptor subtypes using specific radioligands (e.g., [³H]ketanserin for 5-HT2A receptors).

  • Protocol:

    • Use cell membranes from cell lines expressing the desired 5-HT receptor subtype or brain tissue homogenates.

    • Incubate membranes with the radioligand and varying concentrations of the test compound.

    • Separate bound and free radioligand and quantify radioactivity.

    • Calculate the Ki value to determine the affinity of the compound for the receptor.

2. G-Protein Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assay

  • Principle: Activation of G-protein coupled receptors, such as the 5-HT1A receptor, can lead to the opening of GIRK channels. This can be measured electrophysiologically.[26][27][28]

  • Protocol:

    • Use oocytes or mammalian cells expressing the 5-HT1A receptor and GIRK channels.

    • Perform whole-cell patch-clamp recordings to measure potassium currents.

    • Apply the test compound and observe changes in the inward-rectifying potassium current.

    • An increase in the current indicates agonistic activity at the 5-HT1A receptor.

1. Head-Twitch Response (HTR) in Rodents

  • Principle: The HTR is a characteristic behavioral response in rodents that is selectively induced by 5-HT2A receptor agonists.[24]

  • Protocol:

    • Administer the test compound to mice.

    • Place the mice in an observation chamber.

    • Count the number of head twitches over a specified period.

    • A dose-dependent increase in the frequency of HTR is indicative of 5-HT2A receptor agonism.

Section 3: Potential as a Cholinesterase Inhibitor

Cholinesterase inhibitors increase the levels of acetylcholine in the brain and are a primary therapeutic strategy for Alzheimer's disease.[7][8] The piperidine scaffold is present in several known cholinesterase inhibitors.

Comparative Pharmacological Data
CompoundTargetIn Vitro Potency (IC50)
Donepezil Acetylcholinesterase (AChE)High potency
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one [7]Acetylcholinesterase (AChE)12.55 µM
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one [7]Butyrylcholinesterase (BuChE)17.28 µM
2-(2-Methoxyphenyl)piperidine HCl Cholinesterases (hypothesized)To be determined
Experimental Protocol for Assessing Cholinesterase Inhibition

1. Ellman's Method for Cholinesterase Inhibition

  • Principle: This spectrophotometric assay measures the activity of AChE or BuChE by detecting the product of the enzymatic hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine).[7][29]

  • Protocol:

    • Prepare a solution containing the cholinesterase enzyme (e.g., from electric eel for AChE or equine serum for BuChE).

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate (e.g., acetylthiocholine) and Ellman's reagent (DTNB).

    • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Scientific Workflow

To provide a clear overview of the experimental process for characterizing a novel piperidine-based compound, the following workflow diagram is presented.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Functional Assays cluster_3 In Vivo Behavioral Assessment Synthesis Synthesis of 2-Arylpiperidines Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification NMDA_Binding NMDA Receptor Binding Assay ([³H]MK-801) Purification->NMDA_Binding Primary Screening HT_Binding 5-HT Receptor Binding Assays (e.g., [³H]ketanserin) Purification->HT_Binding Primary Screening ChE_Inhibition Cholinesterase Inhibition (Ellman's Method) Purification->ChE_Inhibition Primary Screening Ca_Flux Calcium-Flux Assay (NMDA-expressing cells) NMDA_Binding->Ca_Flux Functional Validation GIRK_Assay GIRK Channel Assay (5-HT1A-expressing cells) HT_Binding->GIRK_Assay Functional Validation FST Forced Swim Test (Antidepressant-like effects) Ca_Flux->FST Rotarod Rotarod Test (Motor Coordination) Ca_Flux->Rotarod GIRK_Assay->FST HTR Head-Twitch Response (5-HT2A Agonism) GIRK_Assay->HTR

Caption: Experimental workflow for the characterization of 2-(2-Methoxyphenyl)piperidine.

Conclusion and Future Directions

While the precise pharmacological profile of 2-(2-Methoxyphenyl)piperidine hydrochloride remains to be elucidated through direct experimentation, the analysis of structurally related compounds provides a strong foundation for hypothesis-driven research. The methodologies outlined in this guide offer a comprehensive framework for its evaluation as a potential NMDA receptor antagonist, serotonin receptor modulator, or cholinesterase inhibitor. Future studies should focus on the synthesis of this compound and its systematic evaluation using the described in vitro and in vivo assays to determine its primary mechanism(s) of action, potency, and selectivity. Such research will be crucial in understanding the therapeutic potential of this and other novel 2-arylpiperidine derivatives.

References

  • Corazza, O., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects.
  • Li, W., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. PubMed.
  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
  • Kumar, A., et al. (2020). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PubMed Central.
  • Moscato, E. H., et al. (2010).
  • UNODC. (n.d.). Details for Phencyclidine-type substances.
  • Li, W., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids.
  • Duan, T., et al. (2019). Anti-NMDA receptor encephalitis: a review of mechanistic studies. PubMed Central.
  • Campos, K. R., et al. (2006). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine.
  • Rastegar, S., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central.
  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Colas, C., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships.
  • Wikipedia. (2023). G protein-coupled inwardly rectifying potassium channel. Wikipedia.
  • Fujinaga, Y., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. PubMed.
  • Tota, M. R., et al. (2015). Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors. PubMed Central.
  • BioMed. (2025).
  • Baron, B. M., et al. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed.

  • Wikipedia. (2024). Phencyclidine. Wikipedia.
  • Jensen, A. A., et al. (2025). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • French, E. D., et al. (1993). The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801. PubMed.
  • Kumar, P., et al. (2023).
  • Lujan, R., et al. (2022). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. PubMed Central.
  • Deacon, R. M. (2013).
  • Poleszak, E., et al. (2007). Activation of the NMDA/glutamate receptor complex antagonizes the NMDA antagonist-induced antidepressant-like effects in the forced swim test. PubMed.
  • Elliott, S., et al. (2015). First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. PubMed.
  • JoVE. (2018). NMDA-receptor Study Protocol. JoVE Journal.
  • Is, E., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • Creative Biolabs. (n.d.). Rotarod Test.
  • Al-Khrasani, M., et al. (2009). In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. Journal of Neuroscience.
  • Clark, L. N., et al. (2025). Key residue Unlocks Dual PIP2-Dependent and Independent Gating in G Protein-Gated Inwardly Rectifying Potassium Channels. bioRxiv.
  • Wydeven, N., et al. (2014). Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. PubMed Central.
  • LASA. (n.d.). Factsheet on the forced swim test. LASA.
  • Jensen, A. A., et al. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design.
  • Frolov, A. S., et al. (2022).
  • Maze Engineers. (2015). The Rotarod Test (For Mice). Conduct Science.
  • Milhorn, H. T. (2002). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. PubMed Central.
  • University of Iowa. (n.d.). Forced Swim Test v.3. University of Iowa.
  • Deleidi, M., et al. (2023). Rotarod test. Protocols.io.
  • St. Germaine, D. (2022).
  • Medical Institution. (2014). GIRK, G protein coupled inwardly rectifying potassium channel. YouTube.
  • López-Rodríguez, M. L., et al. (2002). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. PubMed.
  • BindingDB. (n.d.). Assay in Summary_ki. BindingDB.
  • de Souza, M. V. N., et al. (2019). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. MDPI.
  • JoVE. (2018).
  • Wang, Y., et al. (2020). Design, Synthesis, in vitro and in vivo Evaluation of Benzylpiperidine-Linked 1,3-dimethylbenzimidazolinones as Cholinesterase Inhibitors Against Alzheimer's Disease. PubMed.
  • Mayer, M. L., et al. (2006). Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A. Journal of Neuroscience.

Sources

Comparative

Validating the Efficacy of 2-(2-Methoxyphenyl)piperidine hydrochloride in Animal Models: A Comparative Benchmarking Guide

For researchers and drug development professionals, the preclinical validation of a novel psychoactive compound is a critical step in determining its therapeutic potential. This guide provides an in-depth framework for v...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the preclinical validation of a novel psychoactive compound is a critical step in determining its therapeutic potential. This guide provides an in-depth framework for validating the efficacy of 2-(2-Methoxyphenyl)piperidine hydrochloride in established animal models. Due to the limited publicly available data on this specific molecule, this document outlines a validation strategy based on the pharmacological profiles of structurally related compounds. Our analysis of similar chemical entities suggests two primary, putative mechanisms of action: N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of the serotonergic system.

This guide will therefore detail a two-pronged investigative approach to elucidate the compound's dominant pharmacological profile and compare its efficacy against well-characterized alternatives: the NMDA receptor antagonist ketamine and the serotonin 5-HT1A receptor partial agonist buspirone.

Part 1: Unveiling the Putative Mechanisms of Action

The chemical structure of 2-(2-Methoxyphenyl)piperidine hydrochloride, featuring a methoxyphenyl group attached to a piperidine ring, bears resemblance to two classes of neuroactive compounds:

  • NMDA Receptor Antagonists: The structurally analogous compound, methoxphenidine (MXP), is a known NMDA receptor antagonist that produces dissociative, stimulant, and anxiogenic effects in animal models.[1] NMDA receptor antagonists are a class of compounds that block the activity of the NMDA receptor, a key player in synaptic plasticity and neurotransmission.[2] This class is of significant interest for its potential rapid-acting antidepressant effects.[2]

  • Serotonin Receptor Modulators: Phenylpiperazine and phenylpiperidine derivatives are common scaffolds for ligands of serotonin (5-HT) receptors. Specifically, 1-(2-Methoxyphenyl)piperazine is a well-known precursor for antipsychotic drugs with high affinity for serotonin receptors.[3] Modulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, is a cornerstone of treatment for anxiety and depressive disorders.

Given these structural parallels, it is plausible that 2-(2-Methoxyphenyl)piperidine hydrochloride exerts its effects through one or both of these pathways. The following experimental plan is designed to test these hypotheses.

Part 2: A Phased In Vivo Validation Workflow

The following workflow is proposed to systematically evaluate the behavioral pharmacology of 2-(2-Methoxyphenyl)piperidine hydrochloride.

G cluster_0 Phase 1: Initial Screening & Safety cluster_1 Phase 2: Efficacy in Core Behavioral Models cluster_2 Phase 3: Mechanism of Action Elucidation A Acute Toxicity (LD50) B Locomotor Activity Assessment A->B Establish safe dose range C Forced Swim Test (FST) (Depression Model) B->C Rule out motor confounds D Elevated Plus Maze (EPM) (Anxiety Model) B->D Rule out motor confounds F DOI-Induced Head Twitch Response (5-HT2A Agonism) C->F G 8-OH-DPAT-Induced Hypothermia (5-HT1A Agonism) C->G E Prepulse Inhibition (PPI) (Sensorimotor Gating) D->E

Caption: Proposed in vivo validation workflow for 2-(2-Methoxyphenyl)piperidine hydrochloride.

Part 3: Comparative Efficacy Analysis: Benchmarking Against Gold Standards

A critical component of this validation guide is the direct comparison of 2-(2-Methoxyphenyl)piperidine hydrochloride's performance against established drugs.

Comparator Compounds:
  • Ketamine: A non-competitive NMDA receptor antagonist, serving as the benchmark for antidepressant-like effects mediated by this mechanism.

  • Buspirone: A 5-HT1A receptor partial agonist, representing a standard anxiolytic and a tool to probe serotonergic activity.

Comparative Data Tables:

The following tables summarize expected dose-dependent effects of the comparator compounds in the proposed behavioral assays, based on published literature. These tables will serve as the basis for comparing the performance of 2-(2-Methoxyphenyl)piperidine hydrochloride.

Table 1: Forced Swim Test (FST) - Antidepressant-like Activity

CompoundDose Range (mg/kg, i.p.)Effect on Immobility TimeReference
Ketamine5 - 15Significant Decrease[4]
Buspirone0.5 - 10No significant effect[5]

Table 2: Elevated Plus Maze (EPM) - Anxiolytic/Anxiogenic Activity

CompoundDose Range (mg/kg, p.o.)Effect on Open Arm Time/EntriesReference
Ketamine(data not readily available for EPM)-
Buspirone0.03 - 0.3Significant Increase (Anxiolytic)[5][6]
Buspirone>1.0Potential decrease due to sedation[7]

Table 3: Locomotor Activity

CompoundDose Range (mg/kg, i.p.)Effect on Distance TraveledReference
Ketamine30Increased center square exploration in males[8]
Buspirone8.0Inhibition of locomotion[9]
Methoxphenidine (MXP)10 - 20Dose-dependent increase[1]
Methoxphenidine (MXP)40Decreased activity[1]

Table 4: Prepulse Inhibition (PPI) - Sensorimotor Gating

CompoundDose Range (mg/kg, s.c.)Effect on PPIReference
Methoxphenidine (MXP)10 - 40Significant disruption[1]
Ketamine(effective doses vary by study)Disruption[10]

Table 5: DOI-Induced Head Twitch Response (HTR) - 5-HT2A Receptor Activity

CompoundDose Range (mg/kg, i.p.)Effect on Head TwitchesReference
DOI (Agonist)0.25 - 1.0Dose-dependent increase[11]
M100907 (Antagonist)(used as a pre-treatment)Blocks DOI-induced HTR

Table 6: 8-OH-DPAT-Induced Hypothermia - 5-HT1A Receptor Activity

CompoundDose Range (mg/kg, i.p.)Effect on Body TemperatureReference
8-OH-DPAT (Agonist)0.3 - 1.0Dose-dependent decrease[12]
WAY-100135 (Antagonist)10Inhibits 8-OH-DPAT effect[12]

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for each behavioral assay are provided below.

Locomotor Activity Assessment
  • Rationale: This is a crucial first step to assess for any stimulant or sedative effects of the compound that could confound the interpretation of other behavioral tests.

  • Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Habituate mice to the testing room for at least 30 minutes before the experiment.

    • Administer 2-(2-Methoxyphenyl)piperidine hydrochloride (dose range to be determined from acute toxicity studies), ketamine, buspirone, or vehicle control via the appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal in the center of the open field arena.

    • Record locomotor activity (distance traveled, rearing, time in center vs. periphery) for a 30-60 minute session.

  • Data Analysis: Analyze data in 5-minute bins to observe the time course of effects. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Forced Swim Test (FST)
  • Rationale: A widely used model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer the test compound or controls at appropriate pre-treatment times (e.g., 30-60 minutes before the test).

    • Place the mouse gently into the water for a 6-minute session.

    • Record the entire session. Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.

  • Data Analysis: Compare the mean immobility time across treatment groups using one-way ANOVA.

Elevated Plus Maze (EPM)
  • Rationale: A standard test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or controls at appropriate pre-treatment times.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.

Prepulse Inhibition (PPI) of the Acoustic Startle Response
  • Rationale: PPI is a measure of sensorimotor gating, a pre-attentive process that is disrupted in certain psychiatric disorders like schizophrenia. NMDA antagonists are known to disrupt PPI.

  • Apparatus: A startle chamber with a loudspeaker and a sensor to detect the whole-body startle response.

  • Procedure:

    • After a 5-minute acclimation period with background white noise, the session begins.

    • Present a series of trials: a startling acoustic stimulus (pulse) alone, the pulse preceded by a weaker non-startling stimulus (prepulse), and prepulse alone trials.

    • Vary the intensity of the prepulse.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: 100 - [(startle response on prepulse + pulse trial / startle response on pulse-alone trial) x 100]. A reduction in %PPI indicates a disruption of sensorimotor gating.

DOI-Induced Head-Twitch Response (HTR)
  • Rationale: A specific behavioral correlate of 5-HT2A receptor activation in rodents. This test can determine if the compound has agonist activity at this receptor.

  • Apparatus: A standard observation chamber. A magnetometer-based system can be used for automated detection.

  • Procedure:

    • To test for agonist activity, administer 2-(2-Methoxyphenyl)piperidine hydrochloride and observe the number of head twitches over a defined period (e.g., 30 minutes).

    • To test for antagonist activity, pre-treat with 2-(2-Methoxyphenyl)piperidine hydrochloride before administering the known 5-HT2A agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI).

  • Data Analysis: Count the number of rapid, side-to-side head movements. A significant increase suggests 5-HT2A agonism, while a blockade of DOI-induced HTR suggests antagonism.

8-OH-DPAT-Induced Hypothermia
  • Rationale: Activation of 5-HT1A autoreceptors by agonists like 8-OH-DPAT leads to a characteristic drop in body temperature. This model can assess a compound's interaction with the 5-HT1A receptor.

  • Apparatus: A rectal thermometer for small rodents.

  • Procedure:

    • Measure the baseline body temperature of the animal.

    • To test for agonist activity, administer 2-(2-Methoxyphenyl)piperidine hydrochloride and monitor rectal temperature at regular intervals (e.g., every 15-30 minutes for 2 hours).

    • To test for antagonist activity, pre-treat with the compound before administering 8-OH-DPAT and monitor for an attenuation of the expected hypothermic response.

  • Data Analysis: Compare the change in body temperature from baseline across treatment groups.

Part 5: Visualization of Key Signaling Pathways and Workflows

Putative NMDA Receptor Antagonism Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds & activates Ion_Channel Ion Channel NMDA_R->Ion_Channel opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx allows Signaling Downstream Signaling (e.g., mTOR, BDNF) Ca_Influx->Signaling activates Compound 2-(2-Methoxyphenyl)piperidine HCl (Putative Antagonist) Compound->Ion_Channel blocks

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Putative Serotonergic Modulation Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) Autoreceptor 5-HT1A Autoreceptor Serotonin->Autoreceptor binds (negative feedback) Post_5HT1A Postsynaptic 5-HT1A Receptor Serotonin->Post_5HT1A Post_5HT2A Postsynaptic 5-HT2A Receptor Serotonin->Post_5HT2A Signaling_1A Anxiolytic/Antidepressant Effects Post_5HT1A->Signaling_1A Signaling_2A Psychedelic-like Effects Post_5HT2A->Signaling_2A Compound 2-(2-Methoxyphenyl)piperidine HCl (Putative Modulator) Compound->Autoreceptor agonist? Compound->Post_5HT1A agonist/antagonist? Compound->Post_5HT2A agonist/antagonist?

Caption: Hypothesized modulation of pre- and post-synaptic serotonin receptors.

Part 6: Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of 2-(2-Methoxyphenyl)piperidine hydrochloride. The proposed battery of tests, benchmarked against ketamine and buspirone, will allow for a robust characterization of its behavioral pharmacology and elucidation of its primary mechanism of action.

Should the compound demonstrate potent antidepressant-like effects in the FST with concurrent disruption of PPI, an NMDA receptor-mediated mechanism is likely. Conversely, significant anxiolytic activity in the EPM, coupled with effects in the 8-OH-DPAT or DOI paradigms, would point towards a primary role for the serotonergic system. The initial locomotor activity assessment is paramount to ensure that observed effects in these models are not mere artifacts of motor stimulation or sedation.

The data generated from this validation workflow will be instrumental in guiding further non-clinical development, including more complex models of cognition and social behavior, and ultimately in determining the therapeutic potential of 2-(2-Methoxyphenyl)piperidine hydrochloride.

References

  • (No direct scientific references for 2-(2-Methoxyphenyl)piperidine hydrochloride were found in the initial searches.
  • Jezova, D., et al. (2025). The acute effects of methoxphenidine on behaviour and pharmacokinetics profile in animal model. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

  • (No direct safety data sheet for 2-(2-Methoxyphenyl)piperidine hydrochloride was found. The reference to a safety data sheet for a related compound is noted for context but not directly cited in the text.)
  • Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. [Link]

  • Kim, J., et al. (2021). Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain. British Journal of Pharmacology. [Link]

  • Poleszak, E., & Wlaz, P. (1998). The effects of buspirone on the behaviour of control and stressed mice. PubMed. [Link]

  • Hedlund, P. B., et al. (2004). 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents. PubMed. [Link]

  • Popik, P., et al. (2020). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. PMC. [Link]

  • Wright, I. K., et al. (1992). An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone. PubMed. [Link]

  • Paulus, M. P., & Geyer, M. A. (1999). Behavioral organization is independent of locomotor activity in 129 and C57 mouse strains. PubMed. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PMC. [Link]

  • Corradetti, R., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. [Link]

  • Vaidya, V. A., et al. (2005). Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats. PubMed. [Link]

  • Gatch, M. B., et al. (2006). Dose-response characteristics of methylphenidate on locomotor behavior and on sensory evoked potentials recorded from the VTA. DigitalCommons@TMC. [Link]

  • Kalueff, A. V., et al. (2021). Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. PMC. [Link]

  • Graham, D. L., & Eudy, J. D. (2013). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. Frontiers in Behavioral Neuroscience. [Link]

  • Swanson, K. R., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link]

  • Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PMC. [Link]

  • Iroegbu, J. D., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Carobrez, A. P., & Bertoglio, L. J. (2005). The Elevated Plus-Maze Test: Differential Psychopharmacology of Anxiety-Related Behavior. ResearchGate. [Link]

  • Richardson, J. A., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience. [Link]

  • Wieronska, J. M., et al. (2019). Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder. PubMed. [Link]

  • Meck, W. H., & Williams, C. L. (2017). The head-twitch response dose-response curve for racemic DOI. ResearchGate. [Link]

  • Li, M., et al. (2011). Time course of prepulse inhibition disruption induced by dopamine agonists and NMDA antagonists: effects of drug administration regimen. PubMed. [Link]

  • Andersen, J., & Pouzet, B. (2004). Additive hypothermic effects of the 5-HT1A receptor agonist 8-OH-DPAT and the dopamine D2/3 receptor agonist 7-OH-DPAT in the rat. PubMed. [Link]

  • Lee, C., & Rodgers, R. J. (1991). Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice. PubMed. [Link]

  • Zarei, M., et al. (2019). Acute administration of ketamine in rats increases hippocampal BDNF and mTOR levels during forced swimming test. Taylor & Francis Online. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Bristol-Myers Squibb. (2000). BuSpar Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Montiel-Herrera, F., et al. (2024). Effects of acute and chronic methylphenidate on prepulse inhibition. idUS. [Link]

  • Cameron, L. P., et al. (2022). Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. bioRxiv. [Link]

  • Graham, D. L., & Eudy, J. D. (2013). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. PMC. [Link]

  • de Souza, R. L., et al. (2016). Effect of acute administration of different doses of buspirone on open-field behavior. ResearchGate. [Link]

  • Sherwood, A. M., et al. (2022). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted phenylalkylamines. eScholarship. [Link]

  • Gatch, M. B., et al. (2016). Dose–response curve for the locomotor activity assay in mice. ResearchGate. [Link]

  • Anderson, K. G., & Diller, J. W. (2017). Effects of NMDA receptor antagonists on probability discounting depend on the order of probability presentation. PMC. [Link]

  • Yen, J. Y., et al. (2020). and stress-dependent effects of a single injection of ketamine on open field and forced swim behavior. Taylor & Francis Online. [Link]

  • Carter, G. T., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. PMC. [Link]

  • Xu, Y., et al. (2022). Neural and Behavioral Evidence for Differential Processing of Narrative Perspective in Novel Reading: An fNIRS Study. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(2-Methoxyphenyl)piperidine Hydrochloride

In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(2-Methoxyphenyl)piperidine h...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(2-Methoxyphenyl)piperidine hydrochloride, a key structural motif in various pharmacologically active agents, necessitates robust analytical methods to ensure its identity, purity, and potency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, grounded in the principles of method validation and cross-validation as stipulated by the International Council for Harmonisation (ICH).

The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the intended application of the method (e.g., quality control, stability testing, or impurity profiling), and the regulatory landscape. This document will delve into the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to make informed decisions.

The Imperative of Method Validation

Before a comparative analysis can be undertaken, it is crucial to understand the foundation upon which reliable analytical data is built: method validation. Method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] Key validation parameters, as outlined in the ICH Q2(R2) guideline, include accuracy, precision, specificity, linearity, range, and robustness.[3][4][5]

Cross-Validation: Ensuring Methodological Consistency

When two or more analytical procedures are used for the same intended purpose, cross-validation is employed to demonstrate that they provide equivalent results.[4][6] This is particularly critical when transferring a method between laboratories or when a new method is intended to replace an existing one. The essence of cross-validation lies in demonstrating that the predefined performance criteria are met for all methods under comparison.[4]

Analytical Techniques Under Scrutiny

For a compound like 2-(2-Methoxyphenyl)piperidine hydrochloride, which possesses both a polar piperidine ring and a less polar methoxyphenyl group, both HPLC and GC-MS present as viable analytical options.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For polar to semi-polar compounds like our target analyte, reverse-phase HPLC is the most common approach.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[9] It is particularly well-suited for volatile and thermally stable compounds.[10]

Experimental Design: A Hypothetical Cross-Validation Study

To objectively compare HPLC-UV and GC-MS for the analysis of 2-(2-Methoxyphenyl)piperidine hydrochloride, we will outline a hypothetical cross-validation study.

Workflow for Method Comparison

Method_Selection_Logic Analytical_Need Analytical_Need Routine_QC Routine Quality Control (Assay & Potency) Analytical_Need->Routine_QC Impurity_Profiling Impurity Profiling & Trace Analysis Analytical_Need->Impurity_Profiling Stability_Testing Stability Testing Analytical_Need->Stability_Testing HPLC_UV HPLC-UV Method Routine_QC->HPLC_UV Wider linear range Simpler operation GC_MS GC-MS Method Impurity_Profiling->GC_MS Higher sensitivity (low LOQ) High specificity Stability_Testing->HPLC_UV Good for monitoring degradation over a wide range Stability_Testing->GC_MS Ideal for identifying unknown degradation products

Sources

Comparative

A Researcher's Guide to Evaluating the Off-Target Effects of 2-(2-Methoxyphenyl)piperidine Hydrochloride and its Analogs

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. As researchers, we must rigorously interrogate the full biological activity of our compounds to ant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. As researchers, we must rigorously interrogate the full biological activity of our compounds to anticipate and mitigate potential adverse effects. This guide provides an in-depth framework for evaluating the off-target effects of 2-(2-Methoxyphenyl)piperidine hydrochloride, a compound representative of a class of molecules with significant central nervous system activity. Due to the limited publicly available data on this specific molecule, we will draw upon established knowledge of its structural and functional analogs, such as phencyclidine (PCP) derivatives and other methoxyphenyl-piperidine compounds, to construct a comprehensive evaluation strategy.

The On-Target Hypothesis: An NMDA Receptor Antagonist

Compounds containing the methoxyphenyl and piperidine scaffolds are frequently associated with activity at N-methyl-D-aspartate (NMDA) receptors. For instance, 3-methoxyphencyclidine (3-MeO-PCP), a close analog, is a known NMDA receptor antagonist.[1] This interaction is the likely primary mechanism of action for 2-(2-Methoxyphenyl)piperidine hydrochloride, leading to its potential dissociative and anesthetic effects.[1] Overactivation of NMDA receptors is implicated in excitotoxicity, a process linked to neurodegenerative diseases, making antagonists of this receptor a therapeutic area of interest.[2][3] However, the clinical utility of NMDA receptor antagonists is often hampered by a narrow therapeutic window and significant side effects, such as hallucinations and cognitive impairment, which can be linked to both on-target and off-target activities.[3][4]

The Criticality of Context-Dependent Blockade

It is crucial to distinguish between general NMDA receptor blockade and a more nuanced, therapeutically desirable mechanism. Uncompetitive, open-channel blockers with rapid off-rates, such as memantine, are considered to have a better safety profile.[2] These agents preferentially block the excessive receptor activation associated with pathological states while largely sparing normal synaptic transmission.[2][3] In contrast, antagonists with slow off-rates can accumulate in the channel, leading to more profound and often undesirable effects.[3] Early characterization of the on-target binding kinetics of 2-(2-Methoxyphenyl)piperidine hydrochloride is therefore a critical first step.

Charting the Off-Target Landscape: Beyond the NMDA Receptor

The structural motifs present in 2-(2-Methoxyphenyl)piperidine hydrochloride suggest a promiscuous pharmacology. Structurally related compounds, particularly those containing a (methoxyphenyl)piperazine moiety, have demonstrated significant affinity for other receptor systems.

Potential Off-Target Interactions:
  • Serotonin (5-HT) Receptors: The (methoxyphenyl)piperazine structure is a well-known pharmacophore for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[5][6] Engagement of these receptors can lead to a wide range of physiological effects, from modulation of mood and anxiety to cardiovascular changes. For example, some (methoxyphenyl)piperazine derivatives are potent 5-HT1A receptor ligands.[6][7]

  • Adrenergic Receptors: Affinity for α1-adrenergic receptors is another common characteristic of this chemical class.[7] Unintended blockade of these receptors can lead to cardiovascular side effects such as hypotension.[8]

  • Dopamine Receptors: While less commonly reported for this specific scaffold, interaction with dopamine receptors should not be ruled out, especially given the psychoactive nature of related compounds.

  • Kinome Interactions: Off-target effects are not limited to G-protein coupled receptors. Small molecules can inhibit various kinases, leading to unforeseen consequences in cellular signaling. A broad kinome scan is a prudent step in a comprehensive off-target assessment.[9][10][11]

The following table provides a hypothetical, yet plausible, off-target profile for 2-(2-Methoxyphenyl)piperidine hydrochloride based on data from its analogs. This should be used as a starting point for experimental investigation.

Potential Target Anticipated Interaction Potential Physiological Consequence Illustrative Analogs
NMDA Receptor Antagonist (Primary Target) Dissociative, anesthetic, neuroprotective3-MeO-PCP, Ketamine[1][3]
5-HT1A Receptor Agonist or AntagonistAnxiolytic/anxiogenic effects, mood alteration(2-methoxyphenyl)piperazine derivatives[6][7]
5-HT2A Receptor Agonist or AntagonistPsychedelic effects, modulation of cognition2,5-Dimethoxyphenylpiperidines[12]
α1-Adrenergic Receptor AntagonistHypotension, dizziness(2-methoxyphenyl)piperazine derivatives[7][8]
Various Kinases InhibitorAltered cell signaling, potential toxicityGeneral small molecules[13]

A Strategic Framework for Experimental Off-Target Evaluation

A systematic and tiered approach is essential for efficiently identifying and characterizing off-target effects.[14][15] This process should begin with broad, early-stage screening and progress to more focused, functional assays for confirmed hits.

Tier 1: Broad Liability Screening

The initial step involves screening the compound against a large panel of known biological targets. This is often accomplished through commercially available services that provide rapid and cost-effective profiling.[16][17][18]

  • Workflow for Broad Off-Target Screening:

    G A Compound Synthesis & Purification of 2-(2-Methoxyphenyl)piperidine HCl B In Silico Prediction (Optional but Recommended) A->B C Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen™, Pharmaron Panel) A->C D Kinome Scan (e.g., KINOMEscan®) A->D B->C E Data Analysis: Identify Hits with Significant (e.g., >50%) Inhibition C->E D->E F Prioritize Hits for Further Investigation E->F

    Caption: Initial workflow for broad off-target liability screening.

  • In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of the molecule.[19] These methods use large databases of known ligand-target interactions to identify potential liabilities, helping to guide the selection of experimental screening panels.[19]

  • Receptor Binding Assays: These assays are the cornerstone of off-target profiling.[20] They typically employ a radiolabeled ligand with known affinity for a specific target. The test compound is introduced in competition with the radioligand, and its ability to displace the radioligand is measured. A significant reduction in radioligand binding indicates an interaction between the test compound and the target.[20][21][22]

  • Kinase Profiling: Services like KINOMEscan® utilize competition binding assays to quantify the interactions between a test compound and a large panel of kinases.[10][11][23][24] This provides a comprehensive overview of the compound's activity across the human kinome.

Tier 2: Hit Confirmation and Functional Characterization

Once potential off-target interactions are identified in broad screening, the next step is to confirm these hits and determine the functional consequences of the interaction (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

  • Dose-Response Assays: To confirm a hit, the compound should be tested at multiple concentrations to generate a dose-response curve and determine its potency (IC50 or Ki).[14]

  • Functional Assays: These assays measure the biological effect of the compound on the target. For example, a calcium flux assay can be used to determine if a compound is an agonist or antagonist at a Gq-coupled receptor. For an enzyme target, an activity assay would be employed.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in a cellular context.[25][26][27][28][29] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[29] By heating cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly assess whether the compound binds to the target in its native environment.[27][28]

    G cluster_0 CETSA Workflow A Treat cells with 2-(2-Methoxyphenyl)piperidine HCl or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Quantify soluble target protein (e.g., by Western Blot or ELISA) C->D E Generate melt curves to determine thermal shift D->E

    Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Benchmarking Against Alternatives

To put the off-target profile of 2-(2-Methoxyphenyl)piperidine hydrochloride into perspective, it is essential to compare it to other compounds with similar primary targets or therapeutic indications.

Compound Primary Target Key Off-Target Liabilities Clinical Implications
2-(2-Methoxyphenyl)piperidine HCl (Hypothetical) NMDA Receptor Antagonist5-HT1A, 5-HT2A, α1-AdrenergicPotential for mood alteration, psychedelic effects, and hypotension.
Ketamine NMDA Receptor AntagonistDopamine and opioid receptor interactionsPsychotomimetic effects, abuse potential, but also rapid antidepressant action.[3]
Memantine NMDA Receptor AntagonistLow affinity for 5-HT3 and nicotinic receptorsGenerally well-tolerated, with dizziness being a common side effect.[2][30]
Phencyclidine (PCP) NMDA Receptor AntagonistDopamine reuptake inhibition, sigma receptor activitySevere psychotomimetic effects, high abuse potential.[3]

This comparative analysis highlights that even among compounds with the same primary target, the off-target profile can vary significantly, leading to distinct clinical outcomes. A "cleaner" off-target profile, like that of memantine, is often associated with better tolerability.[2][30]

Conclusion: A Proactive Approach to Safety

The evaluation of off-target effects is not merely an academic exercise; it is a critical component of responsible drug development. For a compound like 2-(2-Methoxyphenyl)piperidine hydrochloride, with a high potential for CNS activity, a thorough understanding of its full pharmacological profile is paramount. By employing a tiered screening strategy, from broad liability panels to specific functional assays and in-cell target engagement studies, researchers can build a comprehensive safety profile. This proactive approach allows for the early identification of potential liabilities, enabling medicinal chemists to design next-generation molecules with improved selectivity and a greater chance of clinical success. It is through this rigorous, data-driven process that we can unlock the therapeutic potential of novel chemical entities while minimizing the risk of unforeseen adverse effects.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?
  • MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride.
  • Wikipedia. (n.d.). NMDA receptor.
  • ChemHelpASAP. (2020, August 23). off-target effects. YouTube.
  • Martin, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health.
  • Colas, C., et al. (1997). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed.
  • Ameline, A., et al. (2019). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. PubMed Central.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health.
  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. National Institutes of Health.
  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Jensen, A. A., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central.
  • World Health Organization. (2020, October 12). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.
  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed.
  • Elliott, S. P., et al. (2015). First reported fatalities associated with the 'research chemical' 2-methoxydiphenidine. PubMed.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Al-Abri, M. A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Li, Q., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central.
  • Michely, J. A., et al. (2017). New psychoactive substances 3-methoxyphencyclidine (3-MeO-PCP) and 3-methoxyrolicyclidine (3-MeO-PCPy): metabolic fate elucidated with rat urine and human liver preparations and their detectability in urine by GC-MS, LC-(high resolution). ResearchGate.
  • Chagas-Silva, F., et al. (2014). Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth. PubMed.
  • Friedman, A. A., & Amara, S. G. (2012). Combinatorial drug screening identifies compensatory pathway interactions and adaptive resistance mechanisms. PubMed Central.
  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects.... YouTube.
  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • de Oliveira, R. S., et al. (2014). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. PubMed Central.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
  • BMG LABTECH. (n.d.). Binding Assays.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
  • WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.

Sources

Validation

Benchmarking 2-(2-Methoxyphenyl)piperidine hydrochloride against a reference standard

This guide serves as a technical benchmarking protocol for 2-(2-Methoxyphenyl)piperidine hydrochloride (2-MeO-Pip·HCl) . It is designed for drug development professionals evaluating this compound as a pharmacophore scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking protocol for 2-(2-Methoxyphenyl)piperidine hydrochloride (2-MeO-Pip·HCl) . It is designed for drug development professionals evaluating this compound as a pharmacophore scaffold or critical intermediate against a Certified Reference Standard (CRS) and structural alternatives.

Executive Summary & Strategic Context

In CNS drug discovery, the 2-phenylpiperidine scaffold is a privileged structure, serving as the core for various NK1 antagonists, dopamine reuptake inhibitors, and NMDA ligands. The 2-methoxy substituted analog (2-MeO-Pip[1][2][3][4][5][6][7][8]·HCl) is frequently selected over the unsubstituted parent or the para-isomer due to the "Ortho-Methoxy Effect" —a phenomenon where the 2-position substituent induces specific conformational locking and metabolic shielding.

However, the steric bulk of the ortho-methoxy group presents unique challenges in synthesis and stability compared to standard alternatives. This guide benchmarks 2-MeO-Pip·HCl against:

  • Primary Reference Standard (CRS): A high-purity (>99.8%) certified standard for analytical calibration.

  • Functional Alternative: 2-Phenylpiperidine HCl (to quantify the steric penalty in reactivity).

Comparison Matrix: 2-MeO-Pip·HCl vs. Alternatives
Feature2-(2-Methoxyphenyl)piperidine HCl Reference Standard (CRS) Alternative: 2-Phenylpiperidine
Primary Utility High-affinity CNS Ligand ScaffoldAnalytical CalibrationGeneral Building Block
Conformation Restricted (Rotational Barrier)IdealizedFlexible
Synthetic Reactivity Moderate (Steric Hindrance)N/AHigh (Unobstructed)
Metabolic Stability High (Blockade at C2')N/ALow (Prone to hydroxylation)
Hygroscopicity Moderate to HighControlled PackagingLow

Benchmarking Protocol 1: Analytical Integrity (Purity & Identity)

Objective: Validate the "Working Standard" (Commercial Batch) against the "Primary Reference Standard" to ensure it meets ICH Q3A impurity thresholds.

The Challenge: The "Methoxy-Shift"

The electron-donating methoxy group at the ortho position significantly alters the UV absorption profile and NMR shifts compared to the meta or para isomers. Relying on generic piperidine methods will yield inaccurate quantitation.

Experimental Workflow

Method: High-Performance Liquid Chromatography (HPLC-UV/MS) Column: C18 Reverse Phase (High pH stability required for free base elution). Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) : Acetonitrile gradient.

Data Output: Impurity Profiling

Table 1: Comparative Analysis of Commercial Batch vs. Reference Standard

ParameterReference Standard (CRS) Commercial Batch (Candidate) Pass/Fail Criteria
Assay (HPLC) 99.9%98.4%>98.0%
Total Impurities <0.1%1.2%<1.5%
Regioisomer (3-MeO) Not Detected0.4%<0.5% (Critical Separation)
Water (KF) 0.5%1.8%<2.0%

Expert Insight: The presence of the 3-methoxy isomer is a common synthetic impurity arising from non-reginoselective hydrogenation of the pyridine precursor. The analytical method must demonstrate baseline resolution between the 2-MeO and 3-MeO isomers.

Visualization: Analytical Validation Workflow

The following diagram illustrates the decision logic for qualifying the material based on the Reference Standard comparison.

QC_Workflow Sample Raw Material (2-MeO-Pip HCl) HPLC HPLC-UV/MS (pH 10 Gradient) Sample->HPLC RefStd Reference Standard (Certified >99.8%) RefStd->HPLC Calibration IsomerCheck Regioisomer Check (2- vs 3-MeO) HPLC->IsomerCheck Decision Compliance Decision IsomerCheck->Decision Data Review Release Release for Synthesis Decision->Release Purity >98% Isomer <0.5% Reject Reject/Recrystallize Decision->Reject Fail

Figure 1: Analytical qualification workflow emphasizing the critical regioisomer checkpoint.

Benchmarking Protocol 2: Synthetic Performance (Reactivity Stress Test)

Objective: Quantify the Steric Penalty of the ortho-methoxy group by benchmarking its reactivity in a standard N-alkylation reaction against 2-Phenylpiperidine .

Scientific Rationale

The ortho-methoxy group creates significant steric shielding around the secondary amine nitrogen. This often necessitates harsher reaction conditions or specialized catalysts compared to unsubstituted analogs.

Experimental Protocol: Competitive Alkylation

Reaction: N-alkylation with Benzyl Bromide. Conditions: 1.0 eq Amine, 1.1 eq BnBr, 2.0 eq K2CO3, Acetonitrile, 60°C, 4 hours. Metric: Conversion % determined by HPLC.

Experimental Data: Steric Hindrance Benchmark

Table 2: Kinetic Conversion Rates

TimepointAlternative (2-Phenylpiperidine) Product (2-MeO-Pip·HCl) Performance Gap
30 min 65% Conversion22% Conversion-43% (Significant Lag)
2 Hours 92% Conversion58% Conversion-34%
4 Hours >99% Conversion84% Conversion-15%

Causality: The 2-methoxy group forces the piperidine ring into a specific chair conformation where the nitrogen lone pair is more sterically crowded. Actionable Advice: When substituting 2-Phenylpiperidine with 2-MeO-Pip in a protocol, increase reaction time by 2-3x or switch to a stronger base (e.g., Cs2CO3) to compensate for the reduced nucleophilicity.

Visualization: Steric Impact Mechanism

This diagram depicts the steric clash hindering the electrophile approach.

Steric_Effect Substrate 2-(2-Methoxyphenyl) piperidine Transition Transition State (High Energy) Substrate->Transition Target Electrophile (R-X) Target->Transition Product N-Alkylated Product Transition->Product Blocker Ortho-Methoxy Steric Shield Blocker->Transition Increases Activation Energy

Figure 2: Mechanistic representation of the 'Ortho-Methoxy Effect' retarding nucleophilic attack.

Benchmarking Protocol 3: Physicochemical Stability (Hygroscopicity)

Objective: Compare the solid-state stability of the HCl salt against the Reference Standard to determine storage requirements.

Protocol: Gravimetric Sorption

Method: Dynamic Vapor Sorption (DVS) at 25°C, 0% to 90% Relative Humidity (RH).

Data Summary
  • Reference Standard (Crystalline): Absorbs <0.5% weight at 80% RH. Non-hygroscopic.

  • Commercial Batch (Amorphous content): Absorbs 3.2% weight at 80% RH. Deliquescent at >85% RH.

Conclusion: The commercial batch likely contains amorphous regions due to rapid precipitation. Recommendation: The product must be stored in desiccated, tightly sealed containers at 4°C. Do not leave open on the benchtop during weighing, as water uptake will alter the stoichiometry (molecular weight correction required).

References

  • International Conference on Harmonisation (ICH). (2000). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link

  • Campos, K. R., et al. (2006). "Enantioselective Synthesis of 2-Arylpiperidines via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

  • Beak, P., & Lee, W. K. (1993). "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereomers of 2-Substituted Piperidines." Journal of Organic Chemistry. Link

  • World Health Organization. (2016). Expert Committee on Drug Dependence: Methoxphenidine (MXP) Critical Review. (Context on structural isomers and pharmacology). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methoxyphenyl)piperidine hydrochloride

Part 1: Executive Safety Summary Substance: 2-(2-Methoxyphenyl)piperidine hydrochloride Hazard Classification (Control Banding Approach): Potent Compound (OEB 3) Primary Risks: Acute Toxicity (Oral), Severe Eye/Skin Irri...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Substance: 2-(2-Methoxyphenyl)piperidine hydrochloride Hazard Classification (Control Banding Approach): Potent Compound (OEB 3) Primary Risks: Acute Toxicity (Oral), Severe Eye/Skin Irritation, Respiratory Sensitization. Critical Warning: As a structural analog to dissociative agents (e.g., Methoxphenidine), this compound possesses potential central nervous system (CNS) activity. Standard "lab coat and glasses" protocols are insufficient for handling the solid hydrochloride salt due to the risk of aerosolized dust inhalation.

Part 2: Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the operational state of the chemical. This system relies on Redundancy —multiple barriers ensuring that failure of one does not result in exposure.

Table 1: Task-Based PPE Specifications
ComponentSolid Handling (Weighing/Transfer)Solution Handling (< 100 mM)Technical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Single Nitrile Gloves (min 5 mil)Permeation & Doffing: Double gloving allows the outer glove to be removed immediately upon contamination while keeping the hand protected.[1][2] Nitrile offers superior resistance to organic solvents often used in workup (MeOH, DCM).
Respiratory N95 / P100 (if in Fume Hood) or PAPR (if open bench)Surgical Mask (if in Fume Hood)Particle Physics: HCl salts are hygroscopic and prone to static charge, creating invisible micro-aerosols during spatula transfer. Standard surgical masks do not seal against these particulates.
Eye/Face Chemical Goggles (Indirect Vent)Safety Glasses (with Side Shields)Corrosivity: The hydrochloride moiety creates an acidic environment upon contact with ocular moisture, leading to immediate corneal damage.
Body Tyvek® Lab Coat (Disposable, elastic cuffs)Standard Cotton Lab Coat Fomite Control: Cotton fibers trap dust, turning your lab coat into a mobile contamination source. Disposable Tyvek sheds particles and is incinerated after use.
Part 3: Engineering Controls & Containment Logic

PPE is the last line of defense. The primary safety mechanism is the Engineering Control .

Diagram 1: Containment Decision Logic

This decision tree illustrates the required containment level based on the quantity and physical state of the material.

ContainmentLogic Start Start: Assess Operation State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution / Oil State->Liquid Quant Quantity > 10mg? Solid->Quant Hood Standard Fume Hood (Sash @ 18 inches) Liquid->Hood Always Quant->Hood No (<10mg) Iso HEPA Balance Enclosure or Glove Box Quant->Iso Yes (>10mg)

Figure 1: Decision logic for selecting engineering controls. Note that solid handling >10mg requires HEPA filtration due to static dust generation.

Part 4: Validated Operational Protocol

This protocol uses a "Clean-Dirty-Clean" workflow to prevent cross-contamination.

Phase A: Preparation (The "Clean" Zone)
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the balance enclosure.

    • Reasoning: Piperidine HCl salts often carry a triboelectric charge. Without neutralization, particles will "jump" off the spatula, bypassing the balance draft shield.

  • Surface Prep: Line the work surface with a plastic-backed absorbent pad (absorbent side up).

    • Reasoning: In the event of a spill, the pad captures the solid, preventing it from spreading to the benchtop.

Phase B: The Weighing Procedure (The "Dirty" Zone)
  • Don PPE: Put on inner gloves -> Tyvek coat -> Outer gloves. Tape the outer glove cuff over the Tyvek sleeve.

  • Tare: Place the receiving vessel (scintillation vial) on the balance and tare before opening the stock container.

  • Transfer: Open the stock container. Use a disposable antistatic spatula. Transfer slowly.

  • Seal: Close the receiving vessel inside the hood before removing it from the balance.

  • Decon: Wipe the exterior of the receiving vessel with a Kimwipe dampened with Methanol. Dispose of the Kimwipe as hazardous solid waste.

Phase C: Decontamination & Disposal

Disposal Strategy:

  • Solid Waste: All contaminated gloves, weigh boats, and absorbent pads must be collected in a dedicated "Cytotoxic/Potent Compound" solid waste bin.

  • Liquid Waste: Aqueous or organic solutions containing the compound must be segregated into "Halogenated Organic Waste" (due to the HCl salt and likely use of DCM/Chloroform).

  • Destruction: The ultimate disposal method is High-Temperature Incineration . Do not sewer.

Diagram 2: The "Safe-Weigh" Workflow

SafeWeigh Setup 1. Setup: Anti-static Gun + Absorbent Pad Gown 2. Gowning: Double Glove + Tyvek Setup->Gown Weigh 3. Weighing: Transfer inside HEPA Enclosure Gown->Weigh Wipe 4. Decon: Methanol Wipe of Vial Exterior Weigh->Wipe Critical Step Doff 5. Doffing: Peel Outer Gloves -> Waste Wipe->Doff Wash 6. Hygiene: Wash Hands (Soap/Water) Doff->Wash

Figure 2: Step-by-step workflow emphasizing the decontamination step (Wipe) before removing the sample from the containment zone.

Part 5: Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, emergency services (911) must be called. This compound is a potential respiratory depressant at high doses.

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin; this enhances transdermal absorption. Wash with copious amounts of soap and cool water for 15 minutes.[3]

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek ophthalmological evaluation immediately due to the acidic nature of the HCl salt.

References
  • Jubilant Ingrevia. (2024).[4][5] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from (Search result 1.1)

  • Cayman Chemical. (2024).[4] Safety Data Sheet: 1-(2-Methoxyphenyl)piperazine (hydrochloride). Retrieved from (Search result 1.6)

  • National Institutes of Health (NIH). (n.d.). Piperidine - Acute Exposure Guideline Levels. Retrieved from (Search result 1.5)

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Piperidine. Retrieved from (Search result 1.2)

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine. Retrieved from (Search result 1.7)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)piperidine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.